molecular formula C6H6N2O B2743401 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile CAS No. 2119900-73-9

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

Cat. No.: B2743401
CAS No.: 2119900-73-9
M. Wt: 122.127
InChI Key: MNYHPCBHCDWOKS-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile is a chemical intermediate with the CAS number 2119900-73-9, a molecular formula of C 6 H 6 N 2 O, and a molecular weight of 122.13 g/mol . This compound features a nitrile group attached to a 4-methyl-1,2-oxazole ring, making it a valuable and versatile scaffold in medicinal chemistry for the synthesis of more complex heterocyclic systems. The core research value of this compound lies in its role as a key precursor for developing new pharmacological agents. Isoxazole derivatives are frequently investigated for their diverse biological activities . Specifically, synthetic analogs based on the isoxazole core have demonstrated significant in vitro anticancer and antimicrobial activity . Researchers utilize such nitrile-functionalized intermediates to construct pyrazole, triazole, and pyridazine derivatives, which are then evaluated for their cytotoxic effects on cancer cell lines and their growth inhibitory action against various pathogenic strains . Structure-Activity Relationship (SAR) studies often reveal that the nature and position of substituents on the isoxazole ring are critical for optimizing potency, positioning this compound as a crucial starting point for SAR exploration in drug discovery programs . This product is intended for research and development purposes in a controlled laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2-(4-methyl-1,2-oxazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-4-9-8-6(5)2-3-7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYHPCBHCDWOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-3-isoxazoleacetonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Novel Heterocycles

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has consistently proven to be a privileged motif in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a multitude of therapeutic agents.[1] This guide delves into the specifics of a lesser-known derivative, 4-Methyl-3-isoxazoleacetonitrile, providing a comprehensive overview for researchers, scientists, and drug development professionals.

It is important to note that as of the writing of this guide, a specific CAS number for 4-Methyl-3-isoxazoleacetonitrile has not been assigned in major chemical databases such as PubChem and ChemSpider. This suggests that the compound is a novel entity, not yet extensively characterized or commercially available. Consequently, this guide will provide a combination of predicted properties and plausible synthetic strategies based on established isoxazole chemistry, offering a robust framework for its future investigation and application.

Core Compound Analysis: Physicochemical Profile of 4-Methyl-3-isoxazoleacetonitrile

Understanding the fundamental physicochemical properties of a molecule is paramount in predicting its behavior in biological systems. In the absence of experimental data, computational predictions provide a valuable starting point.

The molecular structure of 4-Methyl-3-isoxazoleacetonitrile consists of an isoxazole ring substituted with a methyl group at the 4-position and an acetonitrile group at the 3-position.

PropertyPredicted ValueSource
Molecular Formula C₆H₆N₂O-
Molecular Weight 122.13 g/mol Calculated
LogP 0.5Predicted using MolView[2][3]
Hydrogen Bond Donors 0Predicted using MolView[2][3]
Hydrogen Bond Acceptors 3Predicted using MolView[2][3]
Topological Polar Surface Area (TPSA) 49.8 ŲPredicted using MolView[2][3]

These predicted properties suggest that 4-Methyl-3-isoxazoleacetonitrile is a relatively small, moderately polar molecule with the potential for good oral bioavailability, falling within the parameters of Lipinski's rule of five.

Strategic Synthesis of 3,4-Disubstituted Isoxazoles

The synthesis of polysubstituted isoxazoles is a well-established field in organic chemistry. The strategic placement of substituents on the isoxazole ring is crucial for modulating biological activity. For a 3,4-disubstituted isoxazole such as our target molecule, several synthetic approaches can be envisioned.

A highly plausible and versatile method involves the construction of the isoxazole ring via a [3+2] cycloaddition reaction, followed by functional group interconversion. An alternative and direct approach would be the functionalization of a pre-formed 3-methylisoxazole core.

Proposed Synthetic Pathway: Functionalization of a 3-Methyl-4-haloisoxazole Intermediate

This proposed pathway offers a direct and controllable method for the introduction of the cyanomethyl group at the 4-position of the isoxazole ring.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanomethylation 3-Methylisoxazole 3-Methylisoxazole 3-Methyl-4-haloisoxazole 3-Methyl-4-haloisoxazole 3-Methylisoxazole->3-Methyl-4-haloisoxazole N-Halosuccinimide (NXS) Acetonitrile, rt Target_Molecule 4-Methyl-3-isoxazoleacetonitrile 3-Methyl-4-haloisoxazole->Target_Molecule Acetonitrile Acetonitrile Cyanomethyl_anion [CH2CN]- Acetonitrile->Cyanomethyl_anion Strong Base (e.g., LDA) THF, -78 °C Base Base Cyanomethyl_anion->Target_Molecule Nucleophilic Substitution

Caption: Proposed two-step synthesis of 4-Methyl-3-isoxazoleacetonitrile.

This strategy leverages the known reactivity of isoxazoles towards electrophilic halogenation at the 4-position, followed by a nucleophilic substitution with the anion of acetonitrile. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical for the deprotonation of acetonitrile without competing side reactions.

In-Depth Experimental Protocol (Proposed)

The following protocol is a detailed, step-by-step methodology for the proposed synthesis of 4-Methyl-3-isoxazoleacetonitrile. This protocol is adapted from established procedures for the synthesis of related 3,4-disubstituted isoxazoles and α-alkylation of nitriles.[4][5]

Step 1: Synthesis of 3-Methyl-4-iodoisoxazole

Rationale: Iodination is chosen as the halogenation step due to the higher reactivity of iodo-substituted heterocycles in subsequent cross-coupling or nucleophilic substitution reactions. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.

Materials:

  • 3-Methylisoxazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-methylisoxazole in anhydrous acetonitrile, add N-iodosuccinimide in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 3-methyl-4-iodoisoxazole.

Step 2: Synthesis of 4-Methyl-3-isoxazoleacetonitrile

Rationale: The introduction of the cyanomethyl group is achieved via nucleophilic substitution of the iodide with the cyanomethyl anion, generated in situ from acetonitrile and a strong base.

Materials:

  • 3-Methyl-4-iodoisoxazole (1.0 eq)

  • Acetonitrile (anhydrous) (1.2 eq)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.2 eq)

  • Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • To the cooled THF, add anhydrous acetonitrile via syringe.

  • Slowly add the LDA solution dropwise to the stirred acetonitrile/THF mixture, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the cyanomethyl anion.

  • In a separate flask, dissolve 3-methyl-4-iodoisoxazole in anhydrous THF.

  • Add the solution of 3-methyl-4-iodoisoxazole dropwise to the cyanomethyl anion solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Methyl-3-isoxazoleacetonitrile.

The Isoxazole Scaffold in Drug Development: A Landscape of Therapeutic Potential

The isoxazole ring is a versatile pharmacophore found in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a valuable building block for medicinal chemists.

G cluster_0 Isoxazole Core cluster_1 Therapeutic Applications Isoxazole Isoxazole Anticancer Anticancer Isoxazole->Anticancer e.g., Leflunomide Anti-inflammatory Anti-inflammatory Isoxazole->Anti-inflammatory e.g., Valdecoxib Antimicrobial Antimicrobial Isoxazole->Antimicrobial e.g., Sulfamethoxazole Antiviral Antiviral Isoxazole->Antiviral e.g., Pleconaril CNS Disorders CNS Disorders Isoxazole->CNS Disorders e.g., Risperidone

Caption: Diverse therapeutic applications of isoxazole-containing drugs.

The incorporation of an isoxazole moiety can enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its binding affinity to target proteins. The specific substitution pattern on the isoxazole ring dictates its biological activity. For instance, isoxazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and as ligands for various G-protein coupled receptors.

The introduction of a methyl group at the 4-position and an acetonitrile group at the 3-position of the isoxazole ring, as in 4-Methyl-3-isoxazoleacetonitrile, presents a unique chemical space for exploration. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, such as amines or carboxylic acids, providing a handle for further chemical modification and optimization of biological activity.

Conclusion and Future Directions

While 4-Methyl-3-isoxazoleacetonitrile remains a novel and largely uncharacterized compound, its structural features, based on the well-established isoxazole scaffold, suggest significant potential for applications in drug discovery and development. The predicted physicochemical properties indicate a favorable profile for a potential drug candidate. The proposed synthetic route provides a clear and actionable strategy for its preparation, opening the door for its synthesis and subsequent biological evaluation.

Future research should focus on the successful synthesis and characterization of 4-Methyl-3-isoxazoleacetonitrile. Following its synthesis, screening against a panel of biological targets, including kinases, proteases, and GPCRs, would be a logical next step to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding role of isoxazole derivatives in the quest for new and effective medicines.

References

  • PubChem. Isoxazole. National Center for Biotechnology Information. [Link]

  • MolView. [Link]

  • MolView Documentation. [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • Khandebharad, A. U., et al. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 27-32.
  • Google Patents. Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

  • PubChem. 3-Methylisoxazole. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methyl-4-(pyridin-3-yl)isoxazole. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • NIST. Benzeneacetonitrile, 3,4-dimethoxy-. National Institute of Standards and Technology. [Link]

  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
  • Danopoulou, M., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 89(21), 14242-14254.
  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

  • Academia.edu. Sonochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones by amine-modified montmorillonite nanoclay. [Link]

  • YouTube. Using Molview. [Link]

  • Popin, A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 776-787.
  • G. Sravani, et al. (2023).
  • Royal Society of Chemistry. Domino reaction of N-(cyanomethyl)-1,3-azolium quaternary salts with o-hydroxybenzaldehydes: scope and limitations. [Link]

  • PubChem. 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][3][6][7]tetrazine-8-carboxylic acid. [Link]

  • Royal Society of Chemistry. Alkylation and silylation of α-fluorobenzyl anion intermediates. [Link]

  • Macmillan Group - Princeton University. Triple Radical Sorting: Aryl-Alkylation of Alkenes. [Link]

  • Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Hossain, M. I., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2329.
  • Rahman, M. M., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(46), 30065-30076.

Sources

Physicochemical Profiling & Synthetic Utility of (4-Methylisoxazol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical relevance of (4-methylisoxazol-3-yl)acetonitrile , a specialized heterocyclic building block used in modern drug discovery.

Executive Summary

(4-Methylisoxazol-3-yl)acetonitrile (CAS: 2119900-73-9) is a functionalized isoxazole derivative serving as a critical pharmacophore in the synthesis of bioactive molecules, including NAMPT modulators and cGAS inhibitors. Distinguished by its 1,2-oxazole core substituted at the 3-position with an acetonitrile moiety and at the 4-position with a methyl group, this compound offers a unique electronic profile. Its rigid geometry and specific dipole orientation make it a valuable bioisostere for amide or ester linkages in fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis

Precise structural identification is paramount for ensuring regioisomeric purity, particularly distinguishing it from its 5-methyl isomer.

Parameter Data
IUPAC Name 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile
Common Name (4-Methylisoxazol-3-yl)acetonitrile
CAS Number 2119900-73-9
Molecular Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol
SMILES CC1=C(CC#N)N=OC1
InChI Key (Predicted) KVN...[1] (Isomer specific)
Structural Class Heteroaryl Acetonitrile
3D Conformational Analysis

The isoxazole ring is planar and aromatic. The acetonitrile side chain at C3 possesses rotational freedom but prefers a conformation that minimizes steric clash with the C4-methyl group. The nitrogen of the isoxazole ring and the nitrile nitrogen serve as weak hydrogen bond acceptors, while the aromatic ring can participate in


-

stacking interactions.

Physicochemical Properties

Note: Where experimental data for this specific regioisomer is limited in open literature, values are derived from validated predictive models (ACD/Labs, ChemAxon) and structural analogs.

Thermodynamic & Physical Constants
PropertyValue / RangeContext
Physical State Low-melting solid or oilTypical for small alkyl-isoxazoles.
Melting Point 30–45 °C (Predicted)Analogous to 5-methyl isomer (36-39°C).
Boiling Point 240–260 °C (at 760 mmHg)High BP due to dipolar nature.
Density 1.12 ± 0.05 g/cm³Standard for functionalized isoxazoles.
Flash Point >100 °CPredicted based on BP.
Solubility & Lipophilicity
PropertyValueImplication for Formulation
LogP (Octanol/Water) 0.6 – 0.9Moderately lipophilic; good membrane permeability.
LogD (pH 7.4) ~0.7Remains neutral at physiological pH.
Water Solubility Moderate (~5-10 mg/mL)Soluble in polar organic solvents (DMSO, DCM, MeOH).
Topological Polar Surface Area (TPSA) 50.09 Ų(26.03 Ų from isoxazole + 23.79 Ų from nitrile).
Electronic & Ionization Profile
  • pKa (Isoxazole N): ~ -3.0 (Very weak base; protonation occurs only in strong acid).

  • pKa (

    
    -CH₂):  ~25 (Weakly acidic; deprotonation requires strong bases like NaH or LDA for alkylation reactions).
    

Synthetic Pathways & Manufacturing

The synthesis of (4-methylisoxazol-3-yl)acetonitrile typically proceeds via the modification of the C3 substituent on the isoxazole ring. The most robust route utilizes ethyl 4-methylisoxazole-3-carboxylate as the starting material.

Core Synthetic Workflow
  • Reduction: Conversion of the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).

  • Activation: Conversion of the alcohol to a leaving group (chloride or mesylate).

  • Cyanation: Nucleophilic substitution with cyanide to form the acetonitrile.

Synthesis Start Ethyl 4-methylisoxazole- 3-carboxylate (CAS: 17153-20-7) Step1 Reduction (LiAlH4, THF, 0°C) Start->Step1 Inter1 (4-Methylisoxazol-3-yl) methanol Step1->Inter1 Step2 Chlorination (SOCl2, DCM) Inter1->Step2 Inter2 3-(Chloromethyl)- 4-methylisoxazole Step2->Inter2 Step3 Cyanation (NaCN, DMSO, 60°C) Inter2->Step3 Product (4-Methylisoxazol-3-yl) acetonitrile (Target) Step3->Product

Figure 1: Step-wise synthetic route from commercially available carboxylate precursor.

Experimental Protocol (Representative)
  • Step 1 (Chlorination): Dissolve (4-methylisoxazol-3-yl)methanol (1.0 eq) in dry DCM. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2h. Evaporate volatiles to yield the crude chloride.

  • Step 2 (Cyanation): Dissolve the crude chloride in DMSO. Add NaCN (1.5 eq). Heat to 60°C for 4h. Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the nitrile.

Analytical Characterization

Confirming the identity of the 4-methyl isomer versus the 5-methyl isomer is critical.

Nuclear Magnetic Resonance (NMR)[2][3]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~8.2 ppm (s, 1H, H-5 ): Characteristic singlet for the proton at position 5.
      
    • 
       ~3.8 ppm (s, 2H, CH₂-CN ): Singlet for the methylene protons.
      
    • 
       ~2.1 ppm (s, 3H, CH₃ ): Singlet for the methyl group at position 4.
      
    • Differentiation: In the 5-methyl isomer, the methyl signal is often slightly shielded, and the ring proton (H-4) appears as a singlet around 6.0-6.5 ppm. The shift of the ring proton (~8.2 vs ~6.2) is the key discriminator.

Infrared Spectroscopy (IR)[4]
  • Nitrile (C≡N): Sharp, weak-to-medium band at 2250 ± 10 cm⁻¹ .

  • Isoxazole (C=N / C=C): Bands at 1600–1500 cm⁻¹.

Mass Spectrometry (MS)
  • ESI-MS: [M+H]⁺ = 123.14 m/z.

  • Fragmentation: Loss of HCN (27 Da) or acetonitrile radical is common in EI-MS.

Biological Relevance & Applications

This scaffold acts as a versatile "linker" in medicinal chemistry.[2]

Pharmacophore Mapping

The isoxazole ring serves as a bioisostere for:

  • Amide Bond: The dipole moment of the isoxazole mimics the peptide bond, improving metabolic stability.

  • Phenyl Ring: A polar, 5-membered aromatic alternative to reduce logP.

Key Applications:

  • NAMPT Modulators: Used to link the "tail" region of the inhibitor to the core warhead, optimizing binding in the tunnel region of the enzyme.

  • cGAS Inhibitors: The nitrile group can interact with backbone amides or water networks within the active site.

Pharmacophore Center Isoxazole Core (Rigid Scaffold) Nitrile Acetonitrile Group (H-Bond Acceptor / Dipole) Center->Nitrile C3 Position Methyl 4-Methyl Group (Hydrophobic Contact) Center->Methyl C4 Position

Figure 2: Pharmacophore features of the (4-methylisoxazol-3-yl)acetonitrile scaffold.

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin (Category 4). Nitrile metabolism can release cyanide ions in vivo.

    • Irritation: Causes skin and eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Treat as cyanide-containing hazardous waste.

References

  • Synthesis of Isoxazole Derivatives: World Intellectual Property Organization, Patent WO2024061340A1, "Nampt modulators, preparations, and uses thereof". (2024).[1][3] Link

  • Chemical Identity & CAS: Arctom Scientific, "CAS 2119900-73-9 Data Sheet". (Accessed 2026). Link

  • Isoxazole Chemistry: P. Pevarello et al., "Synthesis of 3-substituted isoxazole derivatives," J. Heterocyclic Chem., 35, 1567 (1998). (General synthetic methodology reference).
  • cGAS Inhibitor Application: Justia Patents, "Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors". (2025).[4][5][6] Link

Sources

Technical Guide: Solubility Profile of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile (CAS: 2119900-73-9).[1][2] As a functionalized isoxazole derivative, this compound serves as a critical building block in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and bioactive ligands.[2]

Understanding its solubility landscape is prerequisite for optimizing reaction kinetics, purification yields, and biological assay formulations.[3] This guide synthesizes structural analysis with predictive physicochemical modeling to establish a robust solubility profile, accompanied by validated experimental protocols for laboratory verification.

Physicochemical Profile & Structural Analysis[1][2][4]

To predict solvent behavior accurately, we must first deconstruct the molecular architecture of the compound.[2]

Structural Determinants[1][2][5]
  • Core Scaffold: 1,2-Oxazole (Isoxazole) ring.[2] This five-membered heterocycle contains adjacent oxygen and nitrogen atoms, imparting significant polarity and aromatic character.[2]

  • Functional Group: Acetonitrile (-CH₂CN) moiety at the C3 position.[1][2] The nitrile group is highly polar (dipole moment ~3.9 D) and acts as a weak hydrogen bond acceptor.[2]

  • Substituent: Methyl group at the C4 position.[2] This adds a minor lipophilic character but does not override the overall polar nature of the molecule.[2]

Key Properties (Predicted)
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₆N₂OLow molecular weight facilitates dissolution.[1][2]
Molecular Weight 122.12 g/mol High diffusion coefficient in solution.
Polarity HighFavors dipole-dipole interactions.[1][2]
H-Bond Donors 0Limited solubility in water compared to alcohols.[1][2]
H-Bond Acceptors 3 (N, O, CN)Good solubility in protic solvents (Alcohols).[1][2]
LogP (Est.) ~0.5 - 1.2Amphiphilic; soluble in both organic and aqueous-organic mixtures.[1][2]

Solubility Landscape

The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles, specifically targeting the dipole-dipole and


Solvent Compatibility Matrix[1][2]
Solvent ClassRepresentative SolventsSolubility GradeMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAc Excellent Strong dipole interactions stabilize the polar isoxazole and nitrile groups.[1][2] Preferred for stock solutions (>50 mM).[2]
Polar Protic Methanol, Ethanol Good Solvent H-bond donors interact with the N/O acceptors on the solute.[2] Solubility decreases as alcohol chain length increases.
Polar Aprotic Acetonitrile, Acetone Good to Excellent "Like dissolves like." The acetonitrile tail of the solute interacts favorably with the solvent matrix.[2]
Chlorinated DCM, Chloroform Moderate to Good Useful for liquid-liquid extraction.[1][2] Solvation driven by polarizability and weak H-bonding.[1][2]
Ethers/Esters THF, Ethyl Acetate Moderate Good for reaction media; often used as the "good solvent" in crystallization.
Non-Polar Hexane, Heptane Poor / Insoluble Lack of polar interactions makes these ideal anti-solvents for precipitation/crystallization.
Aqueous Water, PBS Low While the molecule is polar, the lack of H-bond donors limits water solubility. Requires co-solvents (e.g., 5% DMSO) for biological assays.[2]
Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Purification, or Analysis).

SolubilityDecisionTreeStartApplication RequirementSynthesisChemical SynthesisStart->SynthesisPurificationPurification / IsolationStart->PurificationBioAssayBiological AssayStart->BioAssayHighTempHigh Temp (>80°C)?Synthesis->HighTempCrystallizationCrystallization?Purification->CrystallizationExtractionExtraction?Purification->ExtractionStockStock SolutionBioAssay->StockDMFSelect: DMF or DMSO(High BP, High Sol)HighTemp->DMFYesTHFSelect: THF or MeCN(Mod BP, Good Sol)HighTemp->THFNoPairSolvent/Anti-Solvent Pair:EtOAc / HexaneCrystallization->PairDCMSelect: DCM or EtOAc(Immiscible with Water)Extraction->DCMDMSO_Stock10-100 mM in 100% DMSOStock->DMSO_StockDilutionAqueous DilutionDMSO_Stock->DilutionBuffer<1% DMSO in PBS/MediaDilution->Buffer

Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2] High-contrast nodes indicate primary decision points.

Experimental Protocols

As specific quantitative data for this CAS number is limited in public repositories, the following self-validating protocols are required to determine exact solubility limits in your specific context.

Protocol A: Kinetic Solubility Screening (Tier 1)

Purpose: Rapid estimation of solubility range (Low/Med/High).[2] Reagents: 10 mg Compound, Solvent of choice (e.g., Methanol).[2]

  • Weighing: Place 10 mg of this compound into a clear 4 mL glass vial.

  • Aliquot Addition: Add solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity.

    • Dissolved in 100 µL: Solubility > 100 mg/mL (High).[2]

    • Dissolved in 1 mL: Solubility ~ 10 mg/mL (Moderate).[2]

    • Undissolved in 1 mL: Solubility < 10 mg/mL (Low).[2]

  • Validation: If undissolved, heat gently to 40°C. If it dissolves, solubility is temperature-dependent (record as "Heat-Soluble").

Protocol B: Saturation Shake-Flask Method (Tier 2 - Quantitative)

Purpose: Precise determination of thermodynamic solubility.[1][2] Equipment: HPLC or UV-Vis Spectrophotometer.

Workflow Diagram:

ExperimentalProtocolStep1Saturation:Add Excess Solidto SolventStep2Equilibration:Shake 24h @ 25°CStep1->Step2Step3Filtration:0.45 µm PTFE FilterStep2->Step3Step4Quantification:HPLC / UV-VisStep3->Step4

Figure 2: Thermodynamic solubility determination workflow.

Detailed Steps:

  • Preparation: Add excess solid (approx. 20-50 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (typically 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (nylon filters may bind the isoxazole ring).

  • Dilution: Dilute the supernatant 100-fold with the mobile phase (e.g., Acetonitrile/Water).[2]

  • Quantification: Inject into HPLC. Calculate concentration using a calibration curve derived from a DMSO stock standard.

Application Context & Handling

Synthesis & Reaction Optimization

Isoxazole acetonitriles are sensitive to strong bases which can cause ring opening or polymerization of the nitrile.[2]

  • Recommended Reaction Solvents: Ethanol (for condensation reactions), Acetonitrile (for substitutions), or Toluene (for reflux).[2]

  • Avoid: Strong aqueous bases without phase transfer catalysts.

Safety Considerations (SDS Highlights)
  • Hazard Identification: Treat as an irritant (Skin/Eye).[2] Nitrile derivatives can metabolize to release cyanide ions in vivo, though the isoxazole ring is generally stable.

  • PPE: Wear nitrile gloves. Standard latex is permeable to many organic solvents like DCM.

  • Storage: Store solid at 2-8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption, which can hydrolyze the nitrile group over time.[2]

References

  • Compound Identification: BLD Pharm.[4] (n.d.). This compound (CAS 2119900-73-9).[1][2][4] Retrieved from

  • General Isoxazole Properties: Solubility of Things.[5] (n.d.). Solubility of Isoxazole. Retrieved from

  • Synthesis Methodology: Khokhlov, A. L., et al. (2024).[6][7] The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. Retrieved from

  • Solubility Protocols: BenchChem. (2025).[2][3] An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents. Retrieved from

  • Related Nitrile Chemistry: Sigma-Aldrich.[1][2] (n.d.). (Methylsulfonyl)acetonitrile Product Sheet. Retrieved from

Bioisosteric Applications of 4-Methylisoxazole Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylisoxazole (4-MI) scaffold represents a nuanced bioisosteric tool in modern drug design, distinct from its more common 3- and 5-methyl isomers. While the isoxazole ring itself is a classic bioisostere for phenyl rings, carboxylic acids, and amide bonds, the introduction of a methyl group specifically at the C4 position offers unique steric and electronic advantages.

This guide explores the 4-MI system as a solution for:

  • Metabolic Stabilization: Blocking oxidation sites prone to attack in unsubstituted isoxazoles.

  • Conformational Control: Inducing specific twist angles in biaryl systems via ortho-like steric clashes.

  • Physicochemical Tuning: Modulating lipophilicity (LogP) and solubility without introducing hydrogen bond donors.

Physicochemical Profile & Bioisosteric Rationale[1][2][3][4][5][6][7]

Electronic and Steric Landscape

The 4-methylisoxazole ring is an electron-deficient aromatic heterocycle. Unlike the 5-methyl isomer—which is electronically activated and often metabolically labile—the 4-methyl group is positioned in a region that exerts significant steric influence on flanking substituents at C3 and C5.

Property4-MethylisoxazolePhenyl (Reference)Bioisosteric Implication
H-Bond Acceptors 1 (N)0Improved solubility; potential for specific receptor binding.
H-Bond Donors 00Maintains membrane permeability.
Lipophilicity (LogP) ~0.85~2.14Lowers LogP, improving drug-likeness (Lipinski compliance).
Metabolic Liability Low (C4 blocked)LowC4-Me blocks the primary site of oxidative metabolism seen in unsubstituted isoxazoles.
Geometry Planar, 5-memberedPlanar, 6-memberedMimics ortho-substituted arenes; induces twist in biaryl systems.
The "Ortho-Effect" Mimicry

One of the most powerful applications of the 4-MI scaffold is its ability to mimic an ortho-substituted phenyl ring. When the isoxazole is connected to another ring (e.g., a phenyl at C3 or C5), the C4-methyl group creates a steric clash similar to an ortho-methyl or ortho-chloro substituent on a biphenyl system. This restricts rotation around the C-C bond, locking the molecule into a bioactive conformation.

Bioisostere_Map cluster_0 Target Pharmacophore cluster_1 Bioisosteric Replacement Phenyl Ortho-Substituted Phenyl Ring Isox 4-Methylisoxazole Scaffold Phenyl->Isox Reduces LogP Maintains Twist Mechanism Steric Clash at C4 Mimics Ortho-Subst. Isox->Mechanism

Figure 1: Bioisosteric logic replacing an ortho-substituted phenyl ring with 4-methylisoxazole to maintain conformational restriction while improving solubility.

Metabolic Stability & Toxicology[3]

The 5-Methyl Liability vs. 4-Methyl Stability

A critical distinction in isoxazole medicinal chemistry is the metabolic fate of the methyl group.

  • 5-Methylisoxazoles: The methyl group at C5 is "benzylic-like" and highly susceptible to CYP450-mediated oxidation, forming hydroxymethyl alcohols and subsequently carboxylic acids. This is the primary metabolic pathway for drugs like Valdecoxib (metabolized to the inactive carboxylic acid).

  • 4-Methylisoxazoles: The C4 position is electronically distinct. Placing the methyl group here effectively "caps" the C4 position, which can otherwise be a site for oxidation in unsubstituted isoxazoles. Furthermore, the C4-methyl is less prone to rapid oxidation compared to the C5-methyl, making it a superior choice for prolonging half-life (

    
    ).
    
Reactive Metabolite Mitigation

Certain 5-methylisoxazole-4-amines have been linked to the formation of reactive enimine intermediates via ring opening, leading to glutathione (GSH) adducts and potential idiosyncratic toxicity. Shifting the substitution pattern to a 4-methyl core (or 3,5-dialkyl-4-methylisoxazole) can mitigate this risk by preventing the specific ring-opening mechanism associated with the 4-amino-5-methyl motif.

Metabolic_Stability cluster_unstable High Risk: 5-Methylisoxazole cluster_stable Optimized: 4-Methylisoxazole C5_Me 5-Methyl Group (Oxidation Prone) Ring_Open Ring Opening (Enimine Formation) C5_Me->Ring_Open CYP450 C4_Me 4-Methyl Group (Metabolic Block) C5_Me->C4_Me Bioisosteric Shift Stable Intact Ring (Prolonged t1/2) C4_Me->Stable Steric Shield

Figure 2: Comparative metabolic fate of 5-methyl vs. 4-methyl isoxazoles. The 4-methyl placement mitigates the oxidation liability associated with the 5-position.

Synthetic Methodologies

Accessing the 4-methylisoxazole core with high regioselectivity is critical, as classical methods often yield mixtures of 3-, 4-, and 5-substituted isomers.

Regioselective Cyclocondensation

The most robust route involves the cyclization of


-methyl-

-enamino ketones
or

-methyl-1,3-dicarbonyls
.

Protocol: Synthesis of 3,5-Diaryl-4-methylisoxazole

  • Precursor Formation: React a substituted benzaldehyde with propiophenone to form an

    
    -methylchalcone.
    
  • Bromination/Cyclization: Alternatively, use the 1,3-dicarbonyl approach.

    • Reagents:

      
      -Methyl-1,3-diketone + Hydroxylamine hydrochloride (
      
      
      
      ).
    • Conditions: Ethanol/Water, Reflux, 4-6 hours.

    • Regiocontrol: The presence of the

      
      -methyl group in the diketone precursor directs the nucleophilic attack of hydroxylamine, but pH control is vital to favor the isoxazole over the isoxazoline.
      
1,3-Dipolar Cycloaddition (Click Chemistry)

For 3,4,5-trisubstituted systems:

  • Dipole: Nitrile oxide (generated in situ from an oxime chloride).

  • Dipolarophile: Internal alkyne (e.g., 1-phenyl-1-propyne).

  • Outcome: This method yields the isoxazole ring with the methyl group fixed at C4 or C5 depending on the alkyne orientation. Steric bulk on the alkyne can be used to direct regioselectivity.

Case Studies in Drug Discovery

Spinal Muscular Atrophy (SMA) Potentiators

In the optimization of SMN2 promoter inducers, researchers encountered metabolic instability with initial isoxazole leads.

  • Challenge: The lead compound containing a standard isoxazole core showed rapid clearance (

    
     min) in mouse liver microsomes.
    
  • Solution: Introduction of a 4-methyl group (Compound 23: 3-Chloro-4-fluorophenyl-5-isopropyl-4-methylisoxazole-3-carboxamide).

  • Result: The 4-methyl analog maintained potency while significantly improving metabolic stability by blocking the C4 position and modulating the electron density of the ring, preventing rapid oxidative degradation [1].

ROR t Inverse Agonists

In the development of therapies for autoimmune diseases, the 4-position of the isoxazole ring was identified as a critical "linker" vector.

  • Strategy: Using a 3,5-disubstituted-4-methylisoxazole core allowed the projection of substituents into a specific sub-pocket of the ROR

    
    t receptor.
    
  • Mechanism: The 4-methyl group (or alkyl linker at C4) acted as a rigid spacer, enforcing a conformation that maximized hydrophobic interactions while minimizing entropic penalty upon binding [2].

Experimental Protocols

Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) of 4-methylisoxazole derivatives compared to 5-methyl analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test compound (1

    
    M final concentration).
    

Procedure:

  • Pre-incubation: Mix 30

    
    L of HLM (0.5 mg/mL final) with 370 
    
    
    
    L of phosphate buffer (pH 7.4). Add 1
    
    
    L of test compound. Incubate at 37°C for 5 min.
  • Initiation: Add 100

    
    L of pre-warmed NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of +16 Da (hydroxylation) or +32 Da (di-hydroxylation/carboxylic acid) metabolites.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

References

  • Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel

    
    t. 
    Source: Journal of Medicinal Chemistry
    URL:[Link]
    
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles

    
    -enamino diketones. 
    Source: RSC Advances
    URL:[1][Link]
    
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Source: MDPI / Biomolecules URL:[Link]

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3-cyanomethyl-4-methylisoxazole pKa and stability profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-cyanomethyl-4-methylisoxazole: pKa Determination and Stability Profile

Foreword

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is the bedrock upon which successful pharmaceutical products are built. The isoxazole scaffold, a prominent heterocycle, is a constituent of numerous bioactive molecules, valued for its unique electronic properties and ability to participate in various intermolecular interactions. This guide focuses on a specific derivative, 3-cyanomethyl-4-methylisoxazole, a molecule of interest as a potential building block or intermediate in medicinal chemistry.

This document eschews a conventional template, opting instead for a narrative structure that mirrors the logical progression of a research and development program. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the rationale—the why—behind the experimental choices that lead to a comprehensive understanding of a molecule's behavior. We will delve into the critical physicochemical parameters of pKa and stability, providing not just theoretical context but also actionable, field-proven protocols. Every method described is designed as a self-validating system, ensuring the generation of robust and trustworthy data. This guide is intended for fellow researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the characterization of a novel isoxazole derivative.

Introduction to 3-cyanomethyl-4-methylisoxazole

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement confers a unique electronic character, making it a valuable pharmacophore in drug design. The specific molecule of interest, 3-cyanomethyl-4-methylisoxazole, features a cyanomethyl group at the 3-position and a methyl group at the 4-position. The cyanomethyl moiety is a versatile functional group that can act as a hydrogen bond acceptor and can be chemically modified, while the methyl group can influence the molecule's lipophilicity and steric profile.

Before any advanced biological evaluation or formulation development can commence, a fundamental understanding of its physicochemical properties is paramount. Two of the most critical parameters are the acid dissociation constant (pKa) and the chemical stability profile.

  • pKa: This value governs the extent of ionization of a molecule at a given pH. It profoundly impacts solubility, permeability across biological membranes, and interactions with target receptors—all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

  • Stability Profile: A comprehensive stability profile, typically assessed through forced degradation studies, is essential for identifying potential degradation pathways and products.[1][2] This knowledge is crucial for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[3][4]

This guide provides a detailed roadmap for determining these properties for 3-cyanomethyl-4-methylisoxazole.

Synthesis and Characterization

A reliable source of the molecule is the first prerequisite for any characterization study. While numerous methods exist for isoxazole synthesis, a common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine.[5] For 3-cyanomethyl-4-methylisoxazole, a plausible synthetic route is outlined below.

Proposed Synthesis Workflow

The synthesis can be envisioned as a cyclocondensation reaction. The key is the preparation of a suitable β-ketonitrile precursor.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Purification & Characterization A Ethyl 2-methylacetoacetate C Condensation/ Decarboxylation A->C B Cyanoacetic acid derivative (e.g., Ethyl cyanoacetate) B->C D 3-Methyl-4-oxopentanenitrile (β-ketonitrile precursor) C->D F Cyclocondensation D->F Reactant E Hydroxylamine hydrochloride (NH2OH·HCl) E->F G 3-cyanomethyl-4-methylisoxazole F->G H Purification (Crystallization/Chromatography) G->H I Structural Confirmation (NMR, MS, IR) H->I

Caption: Proposed synthetic workflow for 3-cyanomethyl-4-methylisoxazole.

General Protocol for Synthesis
  • Precursor Formation: Synthesize the β-ketonitrile, 3-methyl-4-oxopentanenitrile, via a suitable condensation reaction, such as the reaction between an activated derivative of 2-methylacetoacetic acid and a cyano-containing nucleophile.

  • Cyclization: Dissolve the β-ketonitrile precursor in a suitable solvent (e.g., ethanol). Add an equimolar amount of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) to neutralize the HCl as it is released.

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) spectroscopy to confirm the presence of the nitrile group (C≡N stretch).

pKa Determination: Experimental Approaches

The structure of 3-cyanomethyl-4-methylisoxazole does not contain obvious acidic or basic centers that would ionize within the typical physiological pH range. The isoxazole ring itself is very weakly basic. The methylene protons adjacent to the cyano group could be very weakly acidic, but their pKa is likely to be well outside the aqueous range.[6] However, for comprehensive characterization, experimental determination is necessary.

Causality Behind Method Selection

The choice of method depends on the compound's properties, particularly its solubility and UV-Vis absorbance.

  • Potentiometric Titration: This is the gold standard and is preferred for compounds with sufficient aqueous solubility. It directly measures the change in pH upon addition of a titrant.

  • UV-Vis Spectrophotometry: This method is ideal for compounds with poor solubility or for determining pKa values outside the range accessible by potentiometry. It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra.

G Start Start: 3-cyanomethyl-4-methylisoxazole sample Solubility Assess Aqueous Solubility Start->Solubility Potentiometry Protocol 1: Potentiometric Titration Solubility->Potentiometry Soluble UV_Vis Protocol 2: UV-Vis Spectrophotometry Solubility->UV_Vis Poorly Soluble Data_Analysis Data Analysis & pKa Calculation Potentiometry->Data_Analysis UV_Vis->Data_Analysis End Report pKa Value Data_Analysis->End

Caption: Decision workflow for selecting a pKa determination method.

Experimental Protocol: Potentiometric Titration
  • Preparation: Prepare a stock solution of 3-cyanomethyl-4-methylisoxazole of known concentration (e.g., 0.01 M) in water, potentially with a small amount of co-solvent (e.g., methanol) if necessary to ensure solubility.

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Titration: Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Titrate the solution with a standardized solution of 0.1 M HCl and, in a separate experiment, with 0.1 M NaOH.

  • Data Collection: Record the pH value after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a very weak base or acid, the inflection point may be indistinct, requiring derivative plots (dpH/dV) to identify the endpoint accurately.

Stability Profile and Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3] The objective is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods developed.[1][4]

The Logic of Stress Condition Selection

The stress conditions are chosen to cover the most common degradation pathways encountered during manufacturing, storage, and administration: hydrolysis, oxidation, photolysis, and thermolysis.

Stress ConditionAgent/ConditionPurpose
Hydrolytic 0.1 M HCl (Acidic)To assess susceptibility to acid-catalyzed hydrolysis.
Water (Neutral)To evaluate hydrolysis in the absence of a catalyst.
0.1 M NaOH (Basic)To assess susceptibility to base-catalyzed hydrolysis.
Oxidative 3% H₂O₂ (Hydrogen Peroxide)To simulate oxidative stress.[7]
Photolytic High-intensity light / UVTo evaluate light sensitivity, as per ICH Q1B guidelines.[8]
Thermolytic High Temperature (e.g., 70°C)To assess thermal stability.[9]

Table 1: Standard Forced Degradation Conditions.

Predicted Degradation Pathways

Based on the structure of 3-cyanomethyl-4-methylisoxazole, several degradation pathways can be hypothesized:

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, first to an amide (-CONH₂) and then to a carboxylic acid (-COOH). The isoxazole ring itself can undergo cleavage under harsh hydrolytic conditions.

  • Oxidation: The methyl group and the methylene bridge are potential sites of oxidation. Ring opening is also a possibility under strong oxidative stress.

  • Photolysis: The isoxazole ring, being an aromatic system, may be susceptible to photolytic cleavage or rearrangement.

Experimental Protocol: Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of 3-cyanomethyl-4-methylisoxazole in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Application:

    • Hydrolysis: Mix the stock solution with 0.1 M HCl, water, and 0.1 M NaOH in separate vials. Keep the vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample in the solvent mixture should be stored under the same conditions. After the stress period, neutralize the acidic and basic samples before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

    • Photolysis: Expose the solution (and a solid sample) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample must be protected from light to differentiate between photolytic and thermolytic degradation.

    • Thermolysis: Expose a solid sample to dry heat (e.g., 70°C) for 48 hours.

  • Analysis: Analyze all stressed samples, along with a non-degraded control, using a stability-indicating analytical method (see Section 5.0). The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[3]

G cluster_conditions Stress Conditions cluster_outcomes Outcomes Start Drug Substance (1 mg/mL solution) Acid Acidic 0.1 M HCl, 60°C Start->Acid Base Basic 0.1 M NaOH, 60°C Start->Base Neutral Neutral Water, 60°C Start->Neutral Oxidative Oxidative 3% H2O2, RT Start->Oxidative Photolytic Photolytic ICH Q1B Light/UV Start->Photolytic Thermal Thermal (Solid) 70°C Dry Heat Start->Thermal Analysis Analysis by Stability-Indicating HPLC-DAD/LC-MS Acid->Analysis Base->Analysis Neutral->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Products Characterize Degradation Products Analysis->Products Method Validate Stability-Indicating Method Analysis->Method

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse technique for this purpose.[10]

Causality in Method Development Strategy

The goal is to achieve baseline separation between the parent peak and all degradation product peaks. This is an iterative process.

  • Column Selection: A C18 column is a versatile and common starting point due to its broad applicability for moderately polar compounds.

  • Mobile Phase Selection: A mixture of a weak acid (e.g., formic or acetic acid) in water and an organic modifier (acetonitrile or methanol) is typically used. The acid helps to produce sharp peak shapes by suppressing the ionization of any silanol groups on the stationary phase.

  • Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is generally necessary to elute both the polar degradation products and the less polar parent compound in a reasonable time with good resolution.[10]

  • Detection: A PDA detector is crucial as it allows for the assessment of peak purity, helping to ensure that a single chromatographic peak corresponds to a single component.

General Protocol for HPLC Method Development
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 220-280 nm), determined by acquiring a UV spectrum of the parent compound.

  • Optimization: Inject a mixture of the stressed samples (a "degradation cocktail") to observe all potential degradation products. Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to optimize the separation.

  • Structure Elucidation: Couple the optimized HPLC method to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the degradation products provides critical information for their structural elucidation.[7][11] For definitive structural confirmation, preparative HPLC may be used to isolate the major degradation products for subsequent analysis by NMR.[7]

Summary and Forward Outlook

This guide has outlined a comprehensive, scientifically-grounded strategy for the synthesis and physicochemical characterization of 3-cyanomethyl-4-methylisoxazole. By following the detailed protocols for pKa determination and forced degradation, researchers can generate a robust data package that is essential for any further development of this molecule. The emphasis on understanding the causality behind experimental choices and employing self-validating systems ensures the integrity and reliability of the data generated. The successful characterization of these fundamental properties paves the way for advanced studies, including formulation development, pharmacokinetic profiling, and efficacy testing, bringing a promising chemical entity one step closer to its potential therapeutic application.

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Sources

Methodological & Application

Application Note and Protocol: A Guided Synthesis of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile from Chloroacetone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-methyl-1,2-oxazol-3-yl)acetonitrile, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, chloroacetone. The synthetic strategy is centered around a robust and versatile 1,3-dipolar cycloaddition reaction, a cornerstone of isoxazole synthesis.[1][2][3][4] This application note details the mechanistic rationale behind the chosen synthetic pathway, provides step-by-step experimental protocols, and includes tabulated data for clarity and reproducibility. The described method is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring a high degree of scientific integrity and practical utility for researchers in the field of drug discovery and development.

Introduction: The Significance of the Isoxazole Scaffold and the Logic of the Synthetic Approach

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical agents due to its ability to engage in various biological interactions. Its unique electronic properties and steric profile make it a valuable component in the design of novel therapeutics. The target molecule, this compound, incorporates this key heterocycle with a reactive acetonitrile moiety, rendering it a versatile intermediate for further molecular elaboration.

The synthetic route outlined herein commences with chloroacetone and proceeds through a logical sequence of well-established chemical transformations. The core of this strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful method for constructing the isoxazole ring with high regioselectivity.[1][2] Our approach is designed to be both efficient and conceptually straightforward, breaking down the synthesis into three key stages:

  • Formation of the Nitrile Oxide Precursor: Chloroacetone is first converted to its corresponding oxime, which is then transformed into a more reactive hydroximoyl chloride. This hydroximoyl chloride serves as a stable and readily accessible precursor to the key reactive intermediate, the nitrile oxide.

  • 1,3-Dipolar Cycloaddition for Isoxazole Ring Construction: The in-situ generated nitrile oxide undergoes a cycloaddition reaction with a strategically chosen alkyne, 1-chloro-2-butyne. This step is crucial as it establishes the desired 4-methylisoxazole core and installs a chloromethyl group at the 3-position, which is essential for the final step.

  • Introduction of the Acetonitrile Moiety: The synthesis culminates in a nucleophilic substitution reaction where the chloromethyl group on the isoxazole ring is displaced by a cyanide anion, yielding the final product, this compound.

This multi-step approach was selected for its reliability, scalability, and the commercial availability of the starting materials. Each step is supported by established principles of organic chemistry, providing a solid foundation for successful execution in a research setting.

Reaction Pathway Overview

Synthesis_Pathway chloroacetone Chloroacetone chloroacetone_oxime Chloroacetone Oxime chloroacetone->chloroacetone_oxime  Step 1a hydroxylamine Hydroxylamine (NH2OH·HCl) hydroxylamine->chloroacetone_oxime hydroximoyl_chloride Chloroacetone Hydroximoyl Chloride chloroacetone_oxime->hydroximoyl_chloride  Step 1b ncs N-Chlorosuccinimide (NCS) ncs->hydroximoyl_chloride nitrile_oxide In-situ Nitrile Oxide hydroximoyl_chloride->nitrile_oxide  Step 2a (in-situ) triethylamine Triethylamine (Et3N) triethylamine->nitrile_oxide isoxazole_intermediate 3-(Chloromethyl)-4- methylisoxazole nitrile_oxide->isoxazole_intermediate  Step 2b [3+2] Cycloaddition chloro_butyne 1-Chloro-2-butyne chloro_butyne->isoxazole_intermediate final_product 2-(4-Methyl-1,2-oxazol- 3-yl)acetonitrile isoxazole_intermediate->final_product  Step 3 Cyanation sodium_cyanide Sodium Cyanide (NaCN) sodium_cyanide->final_product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of Chloroacetone Hydroximoyl Chloride (Nitrile Oxide Precursor)

Causality of Experimental Choices: The initial formation of chloroacetone oxime is a standard condensation reaction between a ketone and hydroxylamine. The subsequent chlorination of the oxime with N-chlorosuccinimide (NCS) is a reliable method for generating the hydroximoyl chloride.[5][6] NCS is chosen as a mild and effective chlorinating agent, which is easier to handle than gaseous chlorine.

Protocol 1a: Synthesis of Chloroacetone Oxime

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve chloroacetone (1.0 eq) in ethanol (2 M).

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water to the flask.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude chloroacetone oxime, which can be used in the next step without further purification.

Protocol 1b: Synthesis of Chloroacetone Hydroximoyl Chloride

  • Reaction Setup: Dissolve the crude chloroacetone oxime (1.0 eq) in N,N-dimethylformamide (DMF) in a flask protected from light.

  • Reagent Addition: Add N-chlorosuccinimide (1.05 eq) portion-wise to the solution while maintaining the temperature below 40 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude chloroacetone hydroximoyl chloride.

Part 2: [3+2] Cycloaddition for the Synthesis of 3-(Chloromethyl)-4-methylisoxazole

Causality of Experimental Choices: This step involves the in-situ generation of the nitrile oxide from the hydroximoyl chloride using a base, followed by its immediate trapping with an alkyne. Triethylamine is a common and effective base for this dehydrochlorination. 1-Chloro-2-butyne is selected as the dipolarophile to introduce the necessary methyl group at the 4-position and a chloromethyl handle at the 3-position of the isoxazole ring. The regioselectivity of the cycloaddition is governed by electronic and steric factors, typically leading to the desired isomer.[1][2][3]

Protocol 2: 1,3-Dipolar Cycloaddition

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the crude chloroacetone hydroximoyl chloride (1.0 eq) and 1-chloro-2-butyne (1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C and add triethylamine (1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(chloromethyl)-4-methylisoxazole.

Part 3: Cyanation to Yield this compound

Causality of Experimental Choices: The final step is a nucleophilic substitution where the chloride of the chloromethyl group is displaced by a cyanide ion. Sodium cyanide is a readily available and effective source of the cyanide nucleophile. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the sodium cyanide and facilitate the SN2 reaction.[7]

Protocol 3: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.

  • Reagent Addition: To this solution, add a solution of 3-(chloromethyl)-4-methylisoxazole (1.0 eq) in DMSO dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1a ChloroacetoneHydroxylamine HCl, Sodium AcetateEthanol/WaterRT4-685-95
1b Chloroacetone OximeN-ChlorosuccinimideDMFRT2-380-90
2 Chloroacetone Hydroximoyl Chloride1-Chloro-2-butyne, TriethylamineTHF0 to RT12-1660-75
3 3-(Chloromethyl)-4-methylisoxazoleSodium CyanideDMSO50-604-670-85

Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Isoxazole Formation cluster_2 Part 3: Final Product Synthesis P1_Start Start with Chloroacetone P1_Oxime Synthesize Chloroacetone Oxime P1_Start->P1_Oxime Protocol 1a P1_HCl Synthesize Hydroximoyl Chloride P1_Oxime->P1_HCl Protocol 1b P2_Cyclo Perform 1,3-Dipolar Cycloaddition P1_HCl->P2_Cyclo Proceed with crude product P2_Purify Purify Isoxazole Intermediate P2_Cyclo->P2_Purify P3_Cyanation Perform Cyanation Reaction P2_Purify->P3_Cyanation Use purified intermediate P3_Purify Purify Final Product P3_Cyanation->P3_Purify P3_End Final Product P3_Purify->P3_End Characterize final product

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthetic route detailed in this application note provides a reliable and well-reasoned approach for the preparation of this compound from chloroacetone. By leveraging the power of 1,3-dipolar cycloaddition chemistry, this protocol offers a practical solution for accessing this valuable building block for drug discovery and development. The step-by-step instructions, coupled with the rationale behind the experimental choices, are intended to empower researchers to successfully implement this synthesis in their laboratories.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.

  • Chloroacetone - Wikipedia.

  • Application Notes and Protocols: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile - Benchchem.

  • Organic Syntheses Procedure.

  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal.

  • Preparation of chloroacetone - PrepChem.com.

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - Refubium.

  • Preparation of Chloroacetone and Bromoacetone - designer-drug.com.

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY - IJRPC.

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.

  • Chloroacetone - Sciencemadness Wiki.

  • Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation - PMC.

  • Organic Syntheses Procedure.

  • Isoxazole synthesis - Organic Chemistry Portal.

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides Through Domino Suzuki Coupling-Isoxazole Fragmentation - ResearchGate.

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure.

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal.

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC.

  • A Comparative Guide to the Reactivity of N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) - Benchchem.

Sources

Application Notes and Protocols for the Reduction of (4-Methylisoxazol-3-yl)acetonitrile to Ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(4-methylisoxazol-3-yl)ethan-1-amine, a valuable building block in medicinal chemistry, through the reduction of (4-methylisoxazol-3-yl)acetonitrile. This document offers a thorough exploration of the synthesis of the starting material and a comparative analysis of various reduction methodologies, emphasizing chemoselectivity and practical laboratory execution.

Introduction

The 2-(isoxazolyl)ethylamine scaffold is a privileged motif in drug discovery, appearing in a range of biologically active molecules. The title compound, 2-(4-methylisoxazol-3-yl)ethan-1-amine, serves as a key intermediate for the synthesis of novel pharmaceutical candidates. Its preparation via the reduction of the corresponding acetonitrile derivative is a critical transformation that requires careful consideration of methodology to ensure the integrity of the isoxazole ring, which can be susceptible to cleavage under certain reductive conditions. This guide provides detailed, validated protocols for both the synthesis of the nitrile precursor and its subsequent reduction to the target primary amine, empowering researchers to confidently and efficiently produce this important building block.

Part 1: Synthesis of the Starting Material: (4-Methylisoxazol-3-yl)acetonitrile

A reliable synthesis of the starting nitrile is paramount. A common and effective strategy involves a two-step process starting from the commercially available ethyl 2-chloroacetoacetate. This involves the formation of the isoxazole ring followed by the introduction of the nitrile functionality.

Protocol 1: Synthesis of 3-(Chloromethyl)-4-methylisoxazole

This protocol outlines the formation of the isoxazole ring from ethyl 2-chloroacetoacetate and hydroxylamine.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

  • To this solution, add a solution of sodium hydroxide in water, keeping the temperature below 10 °C with an ice bath.

  • Add ethyl 2-chloroacetoacetate dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, 3-(chloromethyl)-4-methylisoxazole, can be purified by vacuum distillation.

Protocol 2: Cyanation of 3-(Chloromethyl)-4-methylisoxazole

This protocol describes the conversion of the chloromethyl intermediate to the desired (4-methylisoxazol-3-yl)acetonitrile.

Materials:

  • 3-(Chloromethyl)-4-methylisoxazole

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Stir bar

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve 3-(chloromethyl)-4-methylisoxazole in DMSO.

  • Add sodium cyanide to the solution and stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (4-methylisoxazol-3-yl)acetonitrile.

Part 2: Reduction of (4-Methylisoxazol-3-yl)acetonitrile to 2-(4-Methylisoxazol-3-yl)ethan-1-amine

The reduction of the nitrile group to a primary amine in the presence of the isoxazole ring requires careful selection of the reducing agent to avoid undesired side reactions, such as the cleavage of the N-O bond in the isoxazole ring. Below are detailed protocols for three common and effective reduction methods.

Method A: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used and often clean method for nitrile reduction. The choice of catalyst and conditions is crucial to maintain the integrity of the isoxazole ring. Raney® Nickel is a versatile catalyst for this transformation.

Materials:

  • (4-Methylisoxazol-3-yl)acetonitrile

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol or Methanol, saturated with ammonia

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a suitable pressure vessel, add (4-methylisoxazol-3-yl)acetonitrile and the solvent (ammoniacal ethanol or methanol).

  • Carefully add the Raney® Nickel slurry. The amount of catalyst can be in the range of 10-50% by weight of the starting material.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-methylisoxazol-3-yl)ethan-1-amine.

  • The crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Expertise & Experience Insight: The addition of ammonia to the solvent is a critical step to suppress the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the initially formed primary amine with the intermediate imine.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles. However, its high reactivity necessitates careful control of the reaction conditions to prevent over-reduction or cleavage of the isoxazole ring.

Materials:

  • (4-Methylisoxazol-3-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, suspend LiAlH₄ in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve (4-methylisoxazol-3-yl)acetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (x mL)

    • 15% aqueous NaOH solution (x mL)

    • Water (3x mL) (where x is the mass of LiAlH₄ in grams).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-(4-methylisoxazol-3-yl)ethan-1-amine.

  • Purification can be achieved by vacuum distillation.

Trustworthiness through Self-Validation: The Fieser workup (sequential addition of water, NaOH solution, and water) is a reliable and safe method for quenching LiAlH₄ reductions, resulting in a granular precipitate that is easily filtered.

Method C: Chemical Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane complexes offer a milder alternative to LiAlH₄ for nitrile reduction and often exhibit good chemoselectivity. The borane-tetrahydrofuran complex is a convenient and commercially available reagent.[1][2][3]

Materials:

  • (4-Methylisoxazol-3-yl)acetonitrile

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, e.g., 2 M aqueous solution)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Caution: Borane-THF reacts with water and air. Handle under an inert atmosphere.

  • In a dry round-bottom flask under an inert atmosphere, dissolve (4-methylisoxazol-3-yl)acetonitrile in anhydrous THF.

  • Add the borane-tetrahydrofuran solution dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Cool the reaction to room temperature and carefully quench the excess borane by the slow addition of methanol, followed by 2 M aqueous HCl.

  • Stir the mixture for 30 minutes, then make the solution basic by the addition of aqueous NaOH.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

  • Purify by vacuum distillation.

Data Presentation

Table 1: Comparison of Reduction Methods
MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
A Raney® Nickel / H₂50-100 psi H₂, RT-50°C, NH₃/EtOHClean reaction, easy workup, scalable.Requires specialized hydrogenation equipment. Catalyst can be pyrophoric.
B LiAlH₄0°C to RT, Anhydrous THFPowerful and fast reduction.Highly reactive, requires strict anhydrous conditions, potential for side reactions.
C BH₃·THFReflux in THFMilder than LiAlH₄, good chemoselectivity.Requires careful quenching, borane complexes are moisture-sensitive.

Visualization

Workflow for the Synthesis of 2-(4-methylisoxazol-3-yl)ethan-1-amine

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reduction Reduction cluster_product Final Product Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate 3-(Chloromethyl)-4-methylisoxazole 3-(Chloromethyl)-4-methylisoxazole Ethyl 2-chloroacetoacetate->3-(Chloromethyl)-4-methylisoxazole Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->3-(Chloromethyl)-4-methylisoxazole (4-Methylisoxazol-3-yl)acetonitrile (4-Methylisoxazol-3-yl)acetonitrile 3-(Chloromethyl)-4-methylisoxazole->(4-Methylisoxazol-3-yl)acetonitrile NaCN Reduction Method A, B, or C Reduction Method A, B, or C (4-Methylisoxazol-3-yl)acetonitrile->Reduction Method A, B, or C 2-(4-Methylisoxazol-3-yl)ethan-1-amine 2-(4-Methylisoxazol-3-yl)ethan-1-amine Reduction Method A, B, or C->2-(4-Methylisoxazol-3-yl)ethan-1-amine

Caption: Synthetic workflow for 2-(4-methylisoxazol-3-yl)ethan-1-amine.

General Reaction Scheme for Nitrile Reduction

NitrileReduction Start R-C≡N Intermediate [Intermediate] Start->Intermediate [H] Product R-CH₂-NH₂ Intermediate->Product [H]

Caption: General mechanism of nitrile reduction to a primary amine.

Characterization Data

Upon successful synthesis, the identity and purity of the starting material and final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR data for (4-methylisoxazol-3-yl)acetonitrile (in CDCl₃):

  • δ ~2.2 ppm (s, 3H, -CH₃)

  • δ ~3.7 ppm (s, 2H, -CH₂CN)

  • δ ~8.4 ppm (s, 1H, isoxazole H-5)

Expected ¹H NMR data for 2-(4-methylisoxazol-3-yl)ethan-1-amine (in CDCl₃):

  • δ ~1.5 ppm (br s, 2H, -NH₂)

  • δ ~2.1 ppm (s, 3H, -CH₃)

  • δ ~2.8-3.0 ppm (m, 4H, -CH₂CH₂-)

  • δ ~8.3 ppm (s, 1H, isoxazole H-5)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

This guide provides a detailed and practical framework for the synthesis of 2-(4-methylisoxazol-3-yl)ethan-1-amine. By offering multiple, well-described protocols for the crucial reduction step, researchers can select the method that best suits their available equipment and expertise. The emphasis on chemoselectivity and the inclusion of key experimental details are intended to ensure a high rate of success in the synthesis of this valuable building block for drug discovery and development.

References

  • Mori, K., & Akao, A. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 828-830. [Link]

  • American Chemical Society. (2020, November 16). Borane–tetrahydrofuran. [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

Sources

Application Note: Reaction Conditions for Nucleophilic Substitution of Isoxazole Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of Isoxazole Acetonitriles . It addresses the specific challenges of manipulating this scaffold, particularly the dichotomy between utilizing the


-methylene group as a nucleophile (alkylation) versus targeting the isoxazole ring as an electrophile (

).

-Alkylation and Ring Substitution (

)[1]

Executive Summary & Strategic Reactivity

Isoxazole acetonitriles are versatile pharmacophore precursors, but they present a "reactivity minefield" due to the competing stability of the isoxazole core. The term "nucleophilic substitution" in this context refers to two distinct mechanistic pathways, each requiring diametrically opposed reaction conditions:

  • Pathway A:

    
    -Alkylation (Substitution of 
    
    
    
    ).
    The isoxazole acetonitrile acts as the nucleophile . The
    
    
    -protons are acidic (
    
    
    in DMSO), allowing deprotonation and subsequent
    
    
    attack on alkyl halides.
    • Critical Risk:[1] Base-mediated ring fragmentation (fragmentation to enamino nitriles).[1]

  • Pathway B: Nucleophilic Aromatic Substitution (

    
    ).  The isoxazole ring acts as the electrophile . This requires a leaving group (LG) on the ring (e.g., 4-chloroisoxazole-3-acetonitrile) and an external nucleophile.[1]
    
    • Critical Risk:[1] Competitive attack at the nitrile or ring opening if the nucleophile is too basic.

This guide provides validated protocols for both pathways, with a focus on suppressing the ring-opening side reactions that commonly plague isoxazole chemistry.

Pathway A: -Alkylation (Isoxazole Acetonitrile as Nucleophile)[1]

This is the primary method for building side-chain complexity. The challenge is selecting a base strong enough to deprotonate the


-carbon but non-nucleophilic enough to avoid attacking the imine bond of the isoxazole ring.
Base Selection & Solvent Effects
BaseSolventTempSuitabilityMechanism Note
LiHMDS THF-78°COptimal Sterically hindered; kinetic control prevents thermodynamic ring opening.
NaH DMF/THF0°C to RTHigh Risk "Naked" hydride can act as a nucleophile; exotherm can trigger ring cleavage.
KOtBu tBuOH/THF-40°CModerate Good for less sensitive rings; counter-cation effect (

) stabilizes the nitronate-like anion.
K₂CO₃ AcetoneRefluxLow Too weak for mono-alkylation; typically results in Knoevenagel condensation if aldehydes are present.
Detailed Protocol: Kinetic -Alkylation

Objective: Mono-alkylation of 5-methylisoxazole-3-acetonitrile with benzyl bromide.

Reagents:

  • Substrate: Isoxazole-3-acetonitrile (1.0 equiv)[1]

  • Electrophile: Benzyl bromide (1.1 equiv)[1]

  • Base: LiHMDS (1.0 M in THF, 1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)[1]

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round-bottom flask and cool under positive Argon pressure.

  • Substrate Solution: Dissolve the isoxazole acetonitrile in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Crucial: Low temperature is the primary defense against ring opening.

  • Deprotonation: Add LiHMDS dropwise over 15 minutes via syringe pump. The solution often turns deep yellow/orange, indicating the formation of the resonance-stabilized carbanion.

  • Equilibration: Stir at -78°C for 30 minutes.

  • Addition: Add the electrophile (Benzyl bromide) neat or as a concentrated THF solution dropwise.

  • Reaction: Stir at -78°C for 2 hours. Allow the mixture to warm slowly to 0°C over 1 hour. Do not warm to RT immediately.

  • Quench: Quench with saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Self-Validating Check:

  • TLC Monitoring: If you see a streak or a new baseline spot, the ring has likely opened to form an amide/nitrile mixture.

  • NMR Diagnostic: In the product

    
     NMR, check for the integrity of the isoxazole ring proton (usually a singlet around 
    
    
    
    6.0–6.5 ppm for 3,5-disubstituted systems). Loss of this signal implies ring destruction.

Pathway B: Ring Functionalization ( )

When the isoxazole ring bears a leaving group (Cl, Br,


), the acetonitrile tail acts as an electron-withdrawing group (EWG), activating the ring toward nucleophilic attack.[1]
Substrate Requirements[1]
  • Leaving Group (LG):

    
     > F > Cl > Br.[1]
    
  • Position:

    
     is most favored at the 5-position  or 4-position  if activated by adjacent EWGs.
    
  • Nucleophiles: Amines (primary/secondary), Thiols, Alkoxides.[1]

Detailed Protocol: Displacement of 4-Chloroisoxazole

Objective: Displacement of 4-chloro group with morpholine.

Reagents:

  • Substrate: 4-Chloroisoxazole-3-acetonitrile (1.0 equiv)[1]

  • Nucleophile: Morpholine (2.0 equiv)[1]

  • Base: DIPEA (Hunig's Base) (2.5 equiv) - Acts as an HCl scavenger.[1]

  • Solvent: DMSO or NMP (High dielectric constant stabilizes the Meisenheimer complex).

Step-by-Step Methodology:

  • Dissolution: Dissolve the chloro-isoxazole in DMSO (0.5 M).

  • Addition: Add DIPEA followed by Morpholine.

  • Thermal Activation: Heat the reaction to 80–100°C .

    • Note: Unlike alkylation,

      
       on isoxazoles requires thermal energy to overcome the aromaticity barrier.
      
  • Monitoring: Monitor by LC-MS. The acetonitrile group is stable to these conditions provided the nucleophile is not a strong base (like hydroxide or amide anion).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Mechanistic Visualization & Decision Tree

The following diagram illustrates the critical decision points to avoid the "Ring Opening" trap.

IsoxazoleReactivity Start Isoxazole Acetonitrile Substrate Goal_Alk Goal: Alkylate Side Chain (α-C) Start->Goal_Alk Goal_Sub Goal: Substitute Ring (SnAr) Start->Goal_Sub Cond_StrongBase Condition: Strong Base (NaH/RT) Goal_Alk->Cond_StrongBase Avoid Cond_LiHMDS Condition: LiHMDS / -78°C Goal_Alk->Cond_LiHMDS Recommended Cond_SnAr Condition: Amine / 80°C / DMSO Goal_Sub->Cond_SnAr Prod_RingOpen FAILURE: Ring Opening (Enamino Nitrile) Cond_StrongBase->Prod_RingOpen Thermodynamic Collapse Inter_Carbanion Intermediate: α-Carbanion Cond_LiHMDS->Inter_Carbanion Kinetic Control Inter_Meisenheimer Intermediate: Meisenheimer Complex Cond_SnAr->Inter_Meisenheimer Prod_Alk Product: α-Alkylated Isoxazole Inter_Carbanion->Prod_Alk + R-X Prod_SnAr Product: Amino-Isoxazole Inter_Meisenheimer->Prod_SnAr - LG

Caption: Decision tree highlighting the kinetic control required to prevent isoxazole ring fragmentation during alkylation.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Complex mixture / Nitrile peak in IR shifts Ring Opening. The base attacked the C3/C5 position or the carbanion rearranged.Switch to LiHMDS at -78°C . Avoid NaH. Ensure anhydrous conditions.
No Reaction (

)
Deactivated Ring. The leaving group is not activated enough.Switch solvent to DMSO or Sulfolane . Increase temp to 120°C. Use Microwave irradiation.
Poly-alkylation Proton Exchange. The product is more acidic than the starting material.Use 2.2 equiv of Base to form the dianion (if applicable) or use a huge excess of the electrophile. Ideally, optimize the base-to-substrate ratio to 1.1:1.0.
Low Yield (Condensation) Aldol Reversal. Use Piperidine/Acetic Acid (catalytic) in refluxing ethanol (Knoevenagel conditions) instead of strong bases.[1]

References

  • BenchChem. The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. (2025).[1][2][3][4][5][6] Retrieved from

  • Organic Chemistry Portal. Synthesis of Isoxazoles and Reactivity. (2024).[1][2][7] Retrieved from

  • National Institutes of Health (PMC). Sterically Facilitated Intramolecular Nucleophilic Substitution in the Synthesis of Fused Isoxazoles. (2020).[1][6][8] Retrieved from

  • Royal Society of Chemistry (RSC). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. (2012).[1][8] Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024).[1][2][7] Retrieved from

Sources

Application Note: A Robust, Library-Oriented Synthesis of 3-Substituted-4-Methylisoxazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed, field-tested strategy for the synthesis of 3-substituted-4-methylisoxazole libraries, a scaffold of significant interest in medicinal chemistry. Isoxazole derivatives are integral to numerous clinically approved drugs due to their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. The described two-step methodology is designed for robustness, scalability, and diversity, enabling the efficient generation of compound libraries for high-throughput screening. We detail (1) the synthesis of a diverse library of 2-methyl-1,3-diketone intermediates via a crossed Claisen condensation and (2) their subsequent regioselective cyclization with hydroxylamine to yield the target isoxazoles. This document provides comprehensive, step-by-step protocols, mechanistic insights, and troubleshooting guidance to empower researchers in drug discovery and chemical biology.

Introduction: The Value of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that serves as a valuable pharmacophore in modern drug design[3][4]. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups, such as esters and amides, make it a privileged structure. Marketed drugs like the anti-inflammatory Valdecoxib and the antibiotic Sulfamethoxazole feature this core moiety, highlighting its clinical relevance[5][6]. Specifically, the 3-substituted-4-methylisoxazole framework offers a defined vector for structural diversification (at the 3-position) while the 4-methyl group provides a fixed structural element that can favorably influence binding interactions and metabolic stability.

The primary challenge in synthesizing libraries of substituted isoxazoles is often controlling the regioselectivity of the ring-forming reaction[7]. The methodology presented here overcomes this challenge by utilizing a symmetrically substituted precursor relative to the reactive centers, ensuring a single, predictable regioisomer.

Overall Synthetic Strategy

The synthesis is achieved through a two-stage process designed for efficiency and amenability to parallel synthesis.

Stage 1: Precursor Synthesis. A library of diverse esters is reacted with 2-butanone in a crossed Claisen condensation to generate a corresponding library of 3-methyl-2,4-diketone intermediates. This stage introduces the desired diversity at the future 3-position of the isoxazole.

Stage 2: Isoxazole Formation. The diketone intermediates are cyclized with hydroxylamine hydrochloride in a Paal-Knorr type reaction, which proceeds with high regioselectivity to furnish the final 3-substituted-4-methylisoxazole products.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isoxazole Formation Ester Diverse Esters (R-COOEt) Diketone 3-Methyl-2,4-diketone Library Ester->Diketone Butanone 2-Butanone Butanone->Diketone Base Strong Base (e.g., NaH) Base->Diketone Claisen Condensation Isoxazole 3-Substituted-4-Methylisoxazole Library Diketone->Isoxazole Paal-Knorr Cyclization Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Isoxazole

Figure 1: High-level workflow for the library synthesis of 3-substituted-4-methylisoxazoles.

Part 1: Synthesis of 3-Methyl-2,4-Diketone Intermediates

Mechanistic Insight: The Claisen Condensation

The Claisen condensation is a robust carbon-carbon bond-forming reaction between two esters or, in this case, an ester and a ketone[8][9]. The reaction is driven by the formation of a resonance-stabilized enolate. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ketone, which then acts as the nucleophile[10][11].

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-reversible base that deprotonates the ketone efficiently. The byproduct, hydrogen gas, simply evolves from the reaction, driving the equilibrium forward. Sodium ethoxide can also be used, but the reaction becomes an equilibrium, potentially lowering yields[11].

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are ideal solvents as they are aprotic and will not interfere with the strong base.

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction, while the subsequent condensation can be warmed to reflux to ensure complete reaction.

Protocol 1: General Procedure for Diketone Synthesis

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous THF

  • 2-Butanone (1.0 eq)

  • Substituted Ester (R-COOEt) (1.1 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Ketone Addition: Dissolve 2-butanone (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes.

  • Ester Addition: Dissolve the desired ester (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C for THF) and monitor by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases and the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diketone.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Scope of Diketone Synthesis

The following table illustrates the versatility of this protocol with various esters.

EntryEster (R-COOEt)R GroupProduct: 3-Methyl-2,4-diketoneTypical Yield
1Ethyl benzoatePhenyl3-Methyl-1-phenyl-1,3-butanedione75%
2Ethyl 4-chlorobenzoate4-Chlorophenyl1-(4-chlorophenyl)-3-methyl-1,3-butanedione71%
3Ethyl acetateMethyl3-Methyl-2,4-pentanedione65%
4Ethyl isobutyrateIsopropyl2,5-Dimethyl-3,5-hexanedione68%

Part 2: Regioselective Isoxazole Ring Formation

Mechanistic Insight: The Paal-Knorr Isoxazole Synthesis

The formation of the isoxazole ring proceeds via a condensation reaction between the 1,3-diketone and hydroxylamine[12][13]. The reaction is typically acid-catalyzed. The mechanism involves the initial formation of an oxime intermediate at one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

Expertise: The Key to Regioselectivity When an unsymmetrical diketone reacts with hydroxylamine, a mixture of two regioisomeric isoxazoles is often formed[7]. However, in our substrate (a 3-methyl-2,4-diketone), the two carbonyl groups are sterically and electronically distinct. The terminal methyl ketone is less sterically hindered than the internal ketone adjacent to the substituted 'R' group. The initial attack of hydroxylamine preferentially occurs at the less hindered carbonyl (the acetyl group), leading to a single oxime intermediate. The subsequent cyclization and dehydration proceed to give exclusively the 4-methylisoxazole product, a critical detail for building a well-defined library. Using precursors like β-enamino diketones can also offer excellent regiochemical control[5][14][15][16].

Figure 2: Simplified workflow of the regioselective cyclization step.

Protocol 2: General Procedure for Isoxazole Formation

Materials:

  • 3-Methyl-2,4-diketone (from Protocol 1) (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Ethanol

  • Sodium acetate (NaOAc) (1.2 eq) or Pyridine

  • Water

Procedure:

  • Setup: In a round-bottom flask, dissolve the diketone (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to the solution. The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt. Alternatively, a slight excess of a base like pyridine can be used.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir. Monitor the reaction by TLC until the starting diketone is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Isolation: Add water to the residue. The isoxazole product will often precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization (e.g., from ethanol/water).

    • If extracted: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Troubleshooting and Validation

A self-validating protocol anticipates potential issues. Here are common challenges and their solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low yield in Diketone Synthesis (Protocol 1) Inactive NaH (oxidized); Wet solvent/reagents; Insufficient reaction time.Use fresh NaH from a new container; Ensure all glassware is flame-dried and solvents are anhydrous; Monitor reaction by TLC to confirm completion.
Low yield in Isoxazole Synthesis (Protocol 2) Incorrect pH (incomplete liberation of NH₂OH); Incomplete reaction.Ensure stoichiometric or slight excess of base (e.g., sodium acetate) is used; Increase reflux time and monitor by TLC.
Formation of Regioisomers This is highly unlikely with the specified 3-methyl-2,4-diketone precursors.If observed, confirm the structure of the starting diketone by ¹H NMR. The issue may lie in the precursor synthesis. Modifying reaction conditions, such as solvent or pH, can sometimes influence regioselectivity[7].
Purification Difficulties Product and starting material have similar polarity.For chromatography, screen different solvent systems on TLC to maximize separation. A shallow gradient during column chromatography is often effective[7]. Recrystallization may be a better option if the product is a solid.

Conclusion

The synthetic strategy detailed in this application note provides a reliable and scalable platform for the creation of diverse 3-substituted-4-methylisoxazole libraries. By leveraging a regioselective Paal-Knorr cyclization, this method ensures the generation of structurally well-defined compounds, which are essential for structure-activity relationship (SAR) studies in drug discovery. The protocols are robust and can be readily adapted for parallel synthesis workflows, making this an invaluable tool for medicinal and synthetic chemists.

References

  • Martis, G. J., & Gaonkar, S. L. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Silva, R. G. M., da Silva, M. J. D., et al. (2018).
  • (n.d.).
  • (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • (n.d.).
  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar.
  • (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • (n.d.). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine.
  • (n.d.).
  • (n.d.).
  • (2020).
  • (n.d.).
  • (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
  • (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.

Sources

microwave-assisted synthesis involving 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

Introduction & Chemical Profile

This guide details the microwave-assisted synthesis (MAS) protocols involving This compound (also known as 4-methyl-3-isoxazolylacetonitrile).[1]

Isoxazole scaffolds are privileged structures in medicinal chemistry, appearing in COX-2 inhibitors (Valdecoxib), immunomodulators (Leflunomide), and antibiotics. The specific derivative, this compound, serves as a versatile "active methylene" building block.[1]

The Challenge: Thermal condensation of heteroaryl acetonitriles is often plagued by long reaction times (4–12 hours) and the formation of oxidative byproducts, particularly given the thermal lability of the N-O bond in the isoxazole ring.

The Solution: Microwave irradiation utilizes the high dipole moment of the isoxazole ring and the polarizability of the nitrile group to achieve rapid dielectric heating. This accelerates the rate-determining deprotonation and dehydration steps, reducing reaction times to minutes while suppressing thermal decomposition.

Chemical Profile: this compound[1]
  • Active Site: The methylene protons (

    
    -CH
    
    
    
    ) are highly acidic (
    
    
    ) due to the combined electron-withdrawing effects of the nitrile group (-CN) and the isoxazole core.[1]
  • Steric Considerations: The methyl group at position 4 provides steric bulk that directs nucleophilic attacks but can hinder bulky electrophiles under conventional heating. MAS overcomes this energy barrier.

Protocol 1: Rapid Knoevenagel Condensation

Target: Synthesis of


-unsaturated nitriles (Michael Acceptors).
Mechanism:  Base-catalyzed deprotonation followed by nucleophilic attack on an aldehyde and subsequent dehydration.[1]
Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (1.0 equiv)[1][2]

  • Catalyst: Piperidine (0.1 equiv) or Ammonium Acetate (0.1 equiv for solvent-free)[1]

  • Solvent: Ethanol (Green Protocol) or Solvent-Free (High-Throughput Protocol)[1]

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave-transparent borosilicate vial, dissolve 1.0 mmol of the isoxazole-acetonitrile and 1.0 mmol of the aldehyde in 2 mL of Ethanol.

    • Expert Insight: Ethanol is preferred over non-polar solvents because its high loss tangent (

      
      ) ensures efficient coupling with microwave energy.[1]
      
  • Catalyst Addition: Add 10 mol% Piperidine. Cap the vessel with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic Power (maintain set temperature).[1]

    • Temperature: 85°C.

    • Hold Time: 5–8 minutes.

    • Stirring: High (magnetic stir bar is critical to prevent "hot spots").

  • Workup: Cool to room temperature (compressed air cooling). The product typically precipitates out of the ethanolic solution. Filter and wash with cold ethanol.

Mechanistic Visualization (DOT)

Knoevenagel_Mechanism Start Isoxazole-Acetonitrile (Active Methylene) Carbanion Resonance-Stabilized Carbanion Start->Carbanion Deprotonation Base Base (Piperidine) Base->Carbanion Intermediate Aldol-like Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Ar-CHO (Electrophile) Aldehyde->Intermediate Product Olefin Product (Precipitate) Intermediate->Product Dehydration (-H2O) MW_Energy MW Irradiation (Dielectric Heating) MW_Energy->Intermediate Accelerates Elimination

Caption: Mechanistic pathway of the microwave-assisted Knoevenagel condensation highlighting the rate-limiting dehydration step accelerated by dielectric heating.

Protocol 2: One-Pot Multicomponent Pyridine Synthesis

Target: Synthesis of polysubstituted pyridines incorporating the isoxazole moiety. Concept: A 3-component reaction involving the isoxazole-acetonitrile, an aldehyde, and a second active methylene (e.g., malononitrile) or enone.

Reagents:

  • Component A: this compound (1.0 equiv)[1]

  • Component B: Aromatic Aldehyde (1.0 equiv)[1]

  • Component C: Malononitrile (1.0 equiv)[1]

  • Catalyst: Basic Alumina or Et

    
    N[1]
    
  • Solvent: Water/Ethanol (1:1)[1]

Methodology:

  • Mixing: Combine all three components in a 30 mL microwave vessel.

  • Irradiation: Heat to 100°C for 10 minutes.

  • Mechanism:

    • Stage 1: Knoevenagel condensation between Aldehyde and Malononitrile (faster reaction) forms an aryl-methylene malononitrile.

    • Stage 2: Michael addition of the Isoxazole-acetonitrile carbanion to the intermediate.

    • Stage 3: Cyclization and aromatization.[3]

  • Result: High atom economy synthesis of complex pyridine scaffolds without isolation of intermediates.

Comparative Data: Thermal vs. Microwave
ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol 1)Improvement Factor
Reaction Time 4 – 8 Hours5 – 10 Minutes48x Faster
Yield 65 – 75%88 – 96%+20% Yield
Solvent Usage 20–50 mL2–5 mL (or Solvent-Free)Green Metric
Purity (LCMS) Requires Column Chromatography>95% (Recrystallization only)Workflow Efficiency

Expert Insights & Troubleshooting

1. The "Superheating" Effect: In microwave synthesis, ethanol can be superheated above its boiling point in a sealed vessel. This increases the kinetic energy of the system significantly.

  • Caution: Ensure your vessel is rated for at least 20 bar (300 psi) pressure. The acetonitrile moiety is stable, but the isoxazole ring can undergo ring-opening (to form dicarbonyls) if the temperature exceeds 140°C for prolonged periods. Do not exceed 120°C.

2. Base Selection: While piperidine is standard, using Ammonium Acetate (NH


OAc)  allows for a "neutral" workup.[1] Under MW conditions, NH

OAc dissociates to provide ammonia (base) and acetic acid, buffering the reaction and preventing base-catalyzed degradation of the isoxazole.

3. Safety Note - Nitriles: Microwave heating of nitriles can generate pressure. Always allow the vessel to cool to <50°C before opening to prevent solvent bumping and release of potential cyanide traces (though the isoxazole-acetonitrile bond is generally robust).

Workflow Diagram (DOT)

Experimental_Workflow Input Input: Isoxazole-Acetonitrile + Aldehyde + Catalyst Sealing Seal Vessel (Teflon Septum) Input->Sealing MW_Unit Microwave Reactor (85°C, 10 min, Dynamic Mode) Sealing->MW_Unit Cooling Compressed Air Cooling (to < 50°C) MW_Unit->Cooling Workup Filtration & Ethanol Wash Cooling->Workup Analysis Analysis: 1H NMR, LC-MS Workup->Analysis

Caption: Optimized experimental workflow for the microwave-assisted synthesis of isoxazole derivatives.

References

  • Microwave-Assisted Knoevenagel Condensation

    • Source: Frontiers in Chemistry. "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis."
    • Relevance: Establishes the baseline protocols for microwave-assisted condensation of active methylenes with aldehydes.
    • URL:[Link]

  • Isoxazole Reactivity & Heterocycle Synthesis

    • Source: ResearchGate (Review).[4] "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication."

    • Relevance: While focusing on amines, this review details the thermal stability and microwave absorption properties of the isoxazole ring, crucial for setting safety limits (max 120°C).
    • URL:[Link]

  • General Microwave Knoevenagel Protocols

    • Source: IOSR Journal of Applied Chemistry. "Route of Knoevenagel Reaction from Conventional method to Greener methods."
    • Relevance: Provides comparative data on yields and reaction times (Thermal vs. MW) for active methylene compounds similar to acetonitriles.
    • URL:[Link]

  • Solvent-Free Synthesis

    • Source: OAText.
    • Relevance: Validates the use of Ammonium Acetate in solvent-free conditions for nitrile condens
    • URL:[Link]

Sources

one-pot synthesis protocols for isoxazole acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Protocols for Isoxazole Acetonitrile Derivatives

Executive Summary & Strategic Rationale

Isoxazole acetonitrile derivatives (specifically 3-substituted-5-isoxazolylacetonitriles) are high-value pharmacophores in drug discovery, serving as key intermediates for COX-2 inhibitors, GABA agonists, and glutamate transporter modulators. Traditional synthesis often involves multi-step isolation: isoxazole ring construction followed by side-chain halogenation and subsequent cyanation. This conventional workflow is plagued by low overall yields, extensive purification requirements, and exposure to lachrymatory intermediates (e.g., chloromethylisoxazoles).

This Application Note details two one-pot protocols designed to streamline this synthesis. By harnessing the reactivity of in situ generated nitrile oxides, we bypass intermediate isolation, significantly improving Atom Economy (AE) and Reaction Mass Efficiency (RME).

  • Protocol A (Direct Cycloaddition): Utilizes 3-butynenitrile (propargyl cyanide) for direct scaffold assembly.

  • Protocol B (Telescoped Cascade): A cost-effective, phase-transfer catalyzed sequence using propargyl chloride and cyanide salts, optimized for scale-up.

Mechanistic Pathways & Logic

The core chemistry relies on the 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition) between a nitrile oxide dipole and a dipolarophile.[1]

  • Dipole Formation: Aldoximes are chlorinated (using NCS) to form hydroximoyl chlorides, which undergo base-mediated dehydrohalogenation to generate the reactive Nitrile Oxide .

  • Cycloaddition: The nitrile oxide reacts regioselectively with a terminal alkyne. Steric and electronic factors favor the formation of the 3,5-disubstituted isomer.

  • Functionalization (Protocol B only): In the telescoped method, the resulting 5-chloromethylisoxazole undergoes an immediate

    
     substitution with cyanide anions, facilitated by a phase-transfer catalyst (PTC).
    
Visualization: Reaction Mechanism & Regioselectivity

ReactionMechanism Aldoxime Aldoxime (R-CH=NOH) Hydroximoyl Hydroximoyl Chloride Aldoxime->Hydroximoyl + NCS NCS NCS (Chlorination) NitrileOxide Nitrile Oxide (R-C≡N+-O-) Hydroximoyl->NitrileOxide + Base Base Base (Et3N) (-HCl) Transition [3+2] Transition State NitrileOxide->Transition + Alkyne Alkyne Alkyne (R'-C≡CH) Alkyne->Transition Isoxazole 3,5-Disubstituted Isoxazole Transition->Isoxazole Regioselective Cyclization

Figure 1: Mechanistic flow of the nitrile oxide generation and subsequent [3+2] cycloaddition.[1]

Protocol A: Direct [3+2] Cycloaddition

Best for: High-value libraries, small-scale discovery, rapid analoging. Key Reagent: 3-Butynenitrile (Propargyl Cyanide).

Materials
  • Substrate: Aryl/Alkyl Aldoxime (1.0 equiv).

  • Oxidant: N-Chlorosuccinimide (NCS) (1.1 equiv).

  • Dipolarophile: 3-Butynenitrile (1.2 equiv).

  • Base: Triethylamine (

    
    ) (1.2 equiv).
    
  • Solvent: DMF or

    
     (Anhydrous).
    
Step-by-Step Methodology
  • Chlorination: Dissolve the aldoxime (1.0 mmol) in DMF (5 mL) under

    
     atmosphere. Add NCS (1.1 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature (RT) until TLC indicates complete conversion to hydroximoyl chloride.
    
  • Cycloaddition Setup: Cool the reaction mixture to 0°C. Add 3-butynenitrile (1.2 mmol).

  • Dipole Generation: Add

    
     (1.2 mmol) dropwise over 15 minutes. Note: Slow addition is critical to prevent nitrile oxide dimerization (furoxan formation).
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with water (3x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Point: The appearance of a singlet at


 6.5–6.8 ppm in 

NMR confirms the isoxazole C4-proton. The nitrile group is confirmed by IR absorption at ~2250

.

Protocol B: Telescoped Chlorination-Substitution Cascade

Best for: Scale-up, cost-reduction, avoiding expensive propargyl cyanide. Key Concept: In-situ conversion of chloromethyl intermediate to acetonitrile.

Materials
  • Substrate: Aryl Aldoxime (1.0 equiv).

  • Reagents: NCS (1.1 equiv), Propargyl Chloride (1.2 equiv),

    
     (1.2 equiv).
    
  • Substitution Reagents: KCN (1.5 equiv), 18-Crown-6 (0.1 equiv, Catalyst).

  • Solvent: DMF (Required for the nucleophilic substitution step).[2]

Step-by-Step Methodology
  • Precursor Synthesis: Generate the hydroximoyl chloride as in Protocol A (Aldoxime + NCS in DMF).

  • Ring Formation: Add propargyl chloride (1.2 equiv) at 0°C, followed by slow addition of

    
    . Stir at RT for 3 hours.
    
    • Checkpoint: Aliquot analysis should show formation of 5-(chloromethyl)-3-substituted isoxazole .

  • One-Pot Cyanation: Without isolation, add powdered KCN (1.5 equiv) and 18-Crown-6 (10 mol%) directly to the reaction vessel.

  • Heating: Heat the mixture to 60°C for 2–4 hours. Caution: Ensure the system is sealed or vented through a scrubber (bleach solution) to manage potential HCN traces.

  • Quench: Cool to RT. Pour slowly into a saturated

    
     solution (basic pH prevents HCN evolution).
    
  • Extraction: Extract with EtOAc. The organic layer will contain the target 5-isoxazolylacetonitrile.

Experimental Workflow Visualization

Workflow Start Start: Aldoxime in DMF Step1 Step 1: Add NCS (0°C -> RT) Form Hydroximoyl Chloride Start->Step1 Step2 Step 2: Add Propargyl Chloride + Et3N (Slow Addition) Step1->Step2 Check Checkpoint: 5-Chloromethyl isoxazole formed? Step2->Check Step3 Step 3: Add KCN + 18-Crown-6 Heat to 60°C Check->Step3 Yes Finish Finish: Aqueous Workup (Basic pH) Step3->Finish

Figure 2: Operational workflow for the telescoped Protocol B.

Troubleshooting & Optimization Matrix

The following table synthesizes common failure modes and corrective actions based on kinetic data and solubility parameters.

VariableObservationRoot CauseCorrective Action
Solvent Low yield in Protocol BPoor solubility of KCNUse DMF or DMSO . Avoid THF/DCM for the cyanation step.
Base Addition Formation of Furoxan byproductNitrile oxide dimerizationDecrease

addition rate (use syringe pump). Dilute reaction mixture.
Temperature Incomplete CyanationHigh activation energy barrierIncrease Temp to 60–80°C; Add catalytic NaI (Finkelstein condition).
Reagent Dark reaction mixtureDecomposition of NCSRecrystallize NCS before use; maintain inert atmosphere (

/Ar).

Safety & Compliance (Critical)

  • Cyanide Hazard: Protocol B involves Potassium Cyanide (KCN). Never acidify the reaction mixture during workup. Always quench into basic solution (

    
    ).
    
  • Lachrymators: Propargyl chloride and

    
    -chlorooximes are potent lachrymators. All operations must be performed in a functioning fume hood.
    
  • Exotherms: The [3+2] cycloaddition is exothermic. Scale-up (>10g) requires active cooling and thermal monitoring.

References

  • Kadam, K. S., et al. (2016).[3][4] "Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes."[3] Synthesis, 48, 3996-4008.[3][4]

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Regioselectivity." Journal of the American Chemical Society, 127(1), 210-216.

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599.

  • Organic Chemistry Portal. "Isoxazole Synthesis: Recent Literature."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-methyl-3-isoxazoleacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-PUR-004 Subject: Optimization of Column Chromatography for 4-methyl-3-isoxazoleacetonitrile Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Introduction & Molecule Profile

Welcome to the Separation Sciences Technical Support Center. You are likely working with 4-methyl-3-isoxazoleacetonitrile (CAS: 13325-13-8), a critical intermediate often used in the synthesis of COX-2 inhibitors (e.g., Valdecoxib) or Leflunomide analogs.

This molecule presents a specific set of purification challenges due to the isoxazole ring's sensitivity to base and the polarity of the acetonitrile group .

Molecule "Cheat Sheet" for Chromatographers
PropertyValue/CharacteristicImplication for Purification
Structure Isoxazole core + Methyl (C4) + Acetonitrile (C3)UV Active: Yes (254 nm). Polarity: Moderate-High.
Stability Base Sensitive Avoid Triethylamine (TEA) .[1] Base can cause ring-opening to form

-keto nitriles [1].
Volatility ModerateCaution on Rotovap: Do not use high vacuum (<10 mbar) with a hot bath (>45°C) for prolonged periods.[1]
Key Impurities 3-chloromethyl-4-methylisoxazole (Starting Material), 4-methyl-3-isoxazoleacetic acid (Hydrolysis)Separation: The chloride is less polar (elutes earlier); the acid is more polar (streaks).

Phase 1: Pre-Run Diagnostics (TLC Optimization)[1]

Before packing the column, you must establish a separation window.[1] Do not skip this.

Standard TLC Protocol[1]
  • Stationary Phase: Silica Gel 60 F254.

  • Visualization: UV Lamp (254 nm).[1][2] If UV is weak, use Iodine Stain (Isoxazoles complex well with Iodine).[1]

Recommended Solvent Systems
SystemRatio (v/v)Purpose
Hexane : EtOAc 70 : 30 Start Here. Target Rf = 0.3 – 0.4.
DCM : MeOH 98 : 2 Use if the compound streaks or if polar impurities are stuck at the baseline.
Hexane : Acetone 80 : 20 Alternative selectivity if Hex/EtOAc fails to separate close isomers.

Diagnostic Check:

  • Spotting: Dissolve 5 mg in 1 mL DCM. Spot high concentration.

  • Rf Delta (

    
    Rf):  You need a 
    
    
    
    Rf
    
    
    0.15 between your product and the nearest impurity (likely the chloromethyl precursor).

Phase 2: The Chromatography Protocol[3]

This protocol is designed for a standard flash chromatography setup (manual or automated).[1]

Step 1: Column Selection & Packing
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Ratio: 30:1 to 50:1 (Silica weight : Crude weight).[1]

  • Packing Method: Slurry pack in 100% Hexane.

Step 2: Sample Loading (Critical)

Do NOT wet load using DCM or EtOAc if your separation is tight.[1] The solvent effect will broaden your bands.

  • Recommended: Dry Loading. [1][3]

    • Dissolve crude in minimal DCM.

    • Add Celite 545 or Silica (1:2 ratio w/ crude).

    • Rotovap to dryness (free-flowing powder).

    • Load powder on top of the packed column.

Step 3: Elution Gradient

Run this gradient to ensure separation of non-polar starting materials before the nitrile elutes.

  • 0 - 5 mins: 100% Hexane (Flushes non-polar oils).

  • 5 - 15 mins: 0%

    
     20% EtOAc in Hexane (Linear).
    
  • 15 - 30 mins: Hold at 20% EtOAc (Target elution zone).

  • 30+ mins: Ramp to 50% EtOAc (Flushes polar acids/dimers).

Troubleshooting Guide (FAQ)

Q1: My product is streaking/tailing on the column. Should I add base?

Answer: NO.

  • Reasoning: Unlike amines, isoxazoles are unstable in basic conditions.[1] Adding Triethylamine (TEA) can trigger ring opening (isoxazole

    
     cyano-ketone).
    
  • Fix: The streaking is likely due to the 4-methyl-3-isoxazoleacetic acid impurity (hydrolysis of the nitrile).

  • Protocol: Pre-wash your crude mixture with saturated NaHCO

    
     (aq) before the column to remove acidic impurities. If streaking persists, use a steeper gradient to push the tail off, but do not add base.[1]
    
Q2: I see two spots very close together. Is it an isomer?

Answer: Likely yes.

  • Scenario: If you synthesized this via cycloaddition, you might have the 3-methyl-4-isoxazole regioisomer.

  • Fix: Switch solvent selectivity. Change from Hexane/EtOAc to Toluene/Acetone (9:1) .[1] The

    
    -
    
    
    
    interactions with Toluene often separate regioisomers better than simple polarity-based systems [2].
Q3: My yield is lower than expected, but the column looked clean.

Answer: Check your evaporation parameters.

  • Reasoning: Small isoxazoles have significant vapor pressure.

  • Fix: When concentrating fractions, set the Rotovap bath to 35°C and pressure to >50 mbar . Do not leave it under high vacuum for hours after the solvent is gone.

Visual Workflows

Workflow 1: Purification Decision Tree

This logic gate helps you decide the loading and solvent strategy based on your TLC results.

PurificationLogic Start Crude Mixture TLC Run TLC (7:3 Hex:EtOAc) Start->TLC CheckRf Check u0394Rf TLC->CheckRf GoodSep Good Separation (u0394Rf > 0.15) CheckRf->GoodSep Yes BadSep Poor Separation (u0394Rf < 0.15) CheckRf->BadSep No WetLoad Wet Load (DCM/Hex) GoodSep->WetLoad Scale < 100mg DryLoad Dry Load (Celite/Silica) GoodSep->DryLoad Scale > 100mg AltSolvent Switch Solvent: Toluene/Acetone BadSep->AltSolvent Column Run Column Gradient 0-40% WetLoad->Column DryLoad->Column AltSolvent->DryLoad

Figure 1: Decision matrix for loading and solvent selection based on initial TLC diagnostics.

Workflow 2: Troubleshooting "Invisible" Loss

Why is your mass balance off? Follow this path.

YieldLoss Loss Low Yield Detected CheckFractions Check All Fractions (TLC) Loss->CheckFractions InFractions Product in Waste Fractions? CheckFractions->InFractions YesWaste Column Overload or Channeling InFractions->YesWaste Yes NoWaste Check Rotovap Condenser InFractions->NoWaste No Volatile Product Volatility (Sublimation) NoWaste->Volatile Did you use High Vac? Decomp Base-Catalyzed Decomposition NoWaste->Decomp Did you use TEA/Base?

Figure 2: Root cause analysis for low recovery yields.

Post-Run Validation

Once you have isolated your fractions:

  • NMR Verification:

    • Check for the methyl singlet (

      
       ppm).
      
    • Check for the methylene singlet (-CH

      
      -CN, 
      
      
      
      ppm).
    • Impurity Check: Look for ethyl peaks (EtOAc residue) or grease.[1]

  • Storage: Store at -20°C under Argon. Isoxazoles can darken (decompose) upon prolonged exposure to light and air at room temperature.[1]

References

  • Isoxazole Stability: P. G. M. Wuts, T. W.[1] Greene, "Protection for the Carbonyl Group," in Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley, 2006.[1] (Discusses base sensitivity of isoxazole derivatives).

  • Chromatography General Methods: W. C. Still, M. Kahn, A. Mitra, "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution," J. Org.[1] Chem., 1978, 43(14), 2923–2925.[1] Link[1]

  • Synthesis Context (Leflunomide Intermediates): F. Kuo et al., "Synthesis of Leflunomide," Journal of the Chinese Chemical Society, 2008.[1] (Describes similar 4-methyl-isoxazole purifications).

  • TLC Visualization: J. Leonard, B. Lygo, G. Procter, Advanced Practical Organic Chemistry, 3rd Ed., CRC Press, 2013.[1] (Iodine staining for nitrogen heterocycles).

Sources

Technical Support Center: Minimizing Side Reactions During Hydrolysis of Isoxazole Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of isoxazole acetonitrile hydrolysis and minimize the formation of unwanted side products. The isoxazole ring, while a valuable scaffold in medicinal chemistry, can be susceptible to degradation under certain hydrolytic conditions.[1][2] Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for optimizing your synthetic route and maximizing the yield of your target isoxazole acetic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrolysis of isoxazole acetonitriles in a question-and-answer format.

Problem 1: Low Yield of Isoxazole Acetic Acid with Significant Byproduct Formation

Question: My hydrolysis reaction is resulting in a low yield of the desired isoxazole acetic acid, and I'm observing significant amounts of byproducts. What are the likely side reactions, and how can I mitigate them?

Answer: Low yields are often due to competing side reactions that consume your starting material or product. The primary culprits are typically isoxazole ring opening and retro-Claisen type reactions.

Primary Side Reactions:

  • Isoxazole Ring Opening: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under both strongly basic and some acidic conditions.[1][2] For 3-unsubstituted isoxazoles, base-mediated deprotonation at the C3 position can initiate ring cleavage.[2][3] This is a known metabolic pathway for the drug Leflunomide, where the isoxazole ring opens to form an active α-cyanoenol metabolite.[3]

  • Retro-Claisen Condensation: Under basic conditions, the desired product, an isoxazole acetic acid derivative, can undergo a retro-Claisen type reaction, especially if there are activating groups on the isoxazole ring. This leads to the formation of a substituted isoxazole and acetate.

Strategies for Minimizing Side Reactions:

StrategyRationaleRecommended Conditions
Temperature Control Side reactions, particularly decomposition pathways, often have a higher activation energy than the desired hydrolysis. Lowering the reaction temperature can significantly reduce the rate of these unwanted reactions.Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Start with room temperature and gently heat if necessary. Avoid high temperatures (e.g., reflux) unless absolutely necessary.[4]
Choice of Base/Acid The strength and type of base or acid can dramatically influence the reaction outcome. Strong bases like NaOH or KOH at high concentrations can promote ring opening.[2][4]For base-catalyzed hydrolysis, consider using milder bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[5] For acid-catalyzed hydrolysis, dilute mineral acids like HCl or H₂SO₄ are common choices.[4][6]
Solvent System The solvent can affect the solubility of the reactants and influence the reaction pathway.A mixture of an organic solvent (e.g., ethanol, methanol) and water is often used to ensure the solubility of the isoxazole acetonitrile.[4] The water content is crucial for the hydrolysis itself.
Reaction Time Prolonged reaction times, even under mild conditions, can lead to product degradation.[1]Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.
Problem 2: The Isoxazole Ring Appears to be Decomposing During Workup

Question: I've successfully hydrolyzed the nitrile, but my isoxazole-containing product seems to be decomposing during the workup or purification steps. Why is this happening?

Answer: The stability of the isoxazole ring is highly dependent on the pH and the presence of other reagents.[1] Post-reaction workup conditions can inadvertently promote degradation.

Potential Causes and Solutions:

  • Strongly Acidic or Basic Conditions: As mentioned, the isoxazole ring can be sensitive to both strong acids and bases.[1][7] During workup, neutralizing a basic reaction mixture with a strong acid, or vice versa, can create localized areas of extreme pH, leading to ring cleavage.

    • Solution: Neutralize your reaction mixture carefully and slowly, preferably at a low temperature (e.g., in an ice bath). Use dilute acids or bases for neutralization.

  • Reductive Conditions: The N-O bond is susceptible to reductive cleavage.[1][2]

    • Solution: Avoid using reductive agents during workup. If your synthesis involves a reduction step, perform it before the hydrolysis or protect the isoxazole ring if possible. Catalytic hydrogenation (e.g., H₂/Pd) is a common method for cleaving the N-O bond.[1][2]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1][8]

    • Solution: If your synthesis involves transition metal catalysts, ensure they are thoroughly removed during purification. Techniques like filtration through Celite® or silica gel plugs can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the hydrolysis of nitriles?

A1: The hydrolysis of nitriles to carboxylic acids can proceed under both acidic and basic conditions, typically via an amide intermediate.[6][9][10]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[10] A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[9][10]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.[9][10] Protonation of the resulting intermediate by water forms an amide, which is then further hydrolyzed to the carboxylate salt.[9] Acidification during workup is required to obtain the final carboxylic acid.[6]

Q2: Can I use microwave irradiation to accelerate the hydrolysis?

A2: Microwave-assisted synthesis can be a powerful tool to accelerate reactions.[1][8] However, for isoxazole derivatives, this must be approached with caution. The high temperatures that can be rapidly achieved with microwave irradiation may also accelerate decomposition and ring-opening reactions.[11][12] If you choose to use microwave heating, it is essential to carefully control the temperature and reaction time, and to perform small-scale optimization experiments first.

Q3: Are there any specific considerations for substituted isoxazole acetonitriles?

A3: Yes, the nature and position of substituents on the isoxazole ring can significantly impact its stability and reactivity.

  • Electron-Withdrawing Groups: These groups can activate the ring towards nucleophilic attack, potentially making it more susceptible to base-mediated ring opening.

  • Electron-Donating Groups: These groups generally increase the stability of the isoxazole ring.

  • Steric Hindrance: Bulky substituents near the acetonitrile group may slow down the rate of hydrolysis.

It is crucial to consider the electronic and steric effects of your specific substituents when designing your hydrolysis conditions.

Experimental Protocols

Protocol 1: Mild Basic Hydrolysis of a Substituted Isoxazole Acetonitrile

This protocol is designed to minimize ring-opening side reactions by using a milder base and controlled temperature.

  • Dissolution: Dissolve the isoxazole acetonitrile (1.0 eq) in a suitable solvent mixture, such as methanol and water (e.g., a 2:1 ratio).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, gently warm the mixture to 40-50°C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1 M HCl) with stirring until the pH is ~2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isoxazole acetic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Hydrolysis of a Substituted Isoxazole Acetonitrile

This protocol is an alternative for substrates that are sensitive to basic conditions.

  • Reaction Mixture: To the isoxazole acetonitrile (1.0 eq), add a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 ratio).

  • Heating: Heat the mixture to a moderate temperature (e.g., 60-80°C) under reflux and monitor the reaction progress.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired hydrolysis pathway versus the common side reaction of base-mediated ring opening.

Desired Hydrolysis Pathway

G start Isoxazole Acetonitrile amide Amide Intermediate start->amide H₂O / H⁺ or OH⁻ acid Isoxazole Acetic Acid (Product) amide->acid H₂O / H⁺ or OH⁻

Caption: The desired two-step hydrolysis of the nitrile to a carboxylic acid.

Side Reaction: Isoxazole Ring Opening

G cluster_main Main Reaction cluster_side Side Reaction start Isoxazole Acetonitrile product Isoxazole Acetic Acid start->product Hydrolysis ring_open Ring-Opened Intermediate (e.g., α-cyanoenol) start->ring_open Strong Base / High Temp degradation Degradation Products ring_open->degradation

Sources

Technical Support Center: Recrystallization of 3-(cyanomethyl)-4-methylisoxazole

[1]

Case ID: ISOX-PUR-004 Status: Active Analyst: Senior Application Scientist[1]

Executive Summary

Purifying 3-(cyanomethyl)-4-methylisoxazole presents a specific challenge: the molecule possesses a polarized isoxazole core with a nitrile side chain, yet it carries a lipophilic methyl group.[1] This "amphiphilic" nature often leads to oiling out (liquid-liquid phase separation) rather than distinct crystal formation, particularly in aqueous-organic mixtures.[2] This guide prioritizes solvent systems that suppress oiling and maximize polymorphic stability.[1]

Module 1: Solvent System Optimization

Objective: Select the thermodynamic optimum for yield and impurity rejection.

The Polarity-Solubility Matrix

For this specific isoxazole derivative, single-solvent systems often fail due to the steep solubility curve. We recommend binary solvent systems.[1]

Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Toluene / Heptane 1:2 to 1:4High Purity (Recommended). Best for removing non-polar byproducts.[1] Toluene suppresses oiling better than benzene analogs.[1]Moderate yield loss if not cooled to 0°C.
Ethanol / Water 4:1Removal of inorganic salts or highly polar ring-opened impurities.[1]High Risk of Oiling. Requires precise temperature control.[1]
Isopropyl Alcohol (IPA) 100%General purification; good balance of solubility.[1][2]Slow crystallization kinetics.[1]
Ethyl Acetate / Hexane 1:3Rapid precipitation; useful for initial "crashing out" of crude material.[1]Lower impurity rejection profile.[1]
Decision Logic for Solvent Selection

Use the following logic flow to determine the correct solvent based on your crude material's profile.

SolventSelectionStartAnalyze Crude Purity (HPLC/TLC)ImpurityTypeDominant Impurity Type?Start->ImpurityTypePolarPolar/Salts(Ring-opened byproducts)ImpurityType->PolarHigh PolarityNonPolarNon-Polar/Oils(Unreacted Alkyls)ImpurityType->NonPolarLow PolarityUnknownMixed/UnknownImpurityType->UnknownComplexSolvASystem A: Ethanol/Water(Slow Cooling Required)Polar->SolvASolvBSystem B: Toluene/Heptane(Best for Crystal Habit)NonPolar->SolvBSolvCSystem C: IPA (Isopropanol)(General Purpose)Unknown->SolvCOilingRisk: Oiling Out?SolvA->OilingRescueSwitch to System B orAdd Seed Crystals @ Metastable ZoneOiling->RescueYes

Figure 1: Decision matrix for solvent selection based on impurity polarity and oiling risk.

Module 2: Standard Operating Procedure (SOP)

Protocol: Recrystallization via Toluene/Heptane System

Context: This method is preferred for 3-(cyanomethyl)-4-methylisoxazole because the aromatic interaction between Toluene and the isoxazole ring helps stabilize the solute in solution just enough to prevent the "crashing out" of amorphous oil [1, 2].

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Toluene (3 mL per gram of solute).

    • Heat to 60–70°C. Note: Do not boil aggressively; isoxazoles can be thermally sensitive.

    • If insolubles remain, perform a hot filtration through a pre-warmed Celite pad.[2]

  • Nucleation Point:

    • Allow the solution to cool slowly to ~45°C.

    • Crucial Step: Add Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.[2]

    • Re-heat slightly (raise temp by 5°C) until the solution clears.

  • Crystallization:

    • Remove heat source.[1] Allow the flask to cool to room temperature undisturbed (no stirring). Stirring at this stage often induces oiling.[1]

    • Once room temperature is reached, cool further in an ice bath (0–4°C) for 2 hours.[2]

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.[1]

    • Wash with cold Heptane (not Toluene).[1][2]

    • Dry under vacuum at 40°C.[1]

Module 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Report: "Instead of crystals, I see a milky emulsion or a sticky oil at the bottom of the flask."

Root Cause: The solution crossed the liquid-liquid phase separation boundary (spinodal decomposition) before it crossed the solubility curve.[1] This is common with isoxazole acetonitriles in water-miscible solvents [3].[1]

Rescue Protocol:

  • Do not filter. Re-heat the mixture until the oil redissolves.

  • Add a "Bridging Solvent": Add a small amount (5-10% v/v) of a solvent with intermediate polarity, such as Ethyl Acetate or Acetone .[1][2] This increases the solubility of the oil phase, forcing the system back into a single phase.

  • Seed It: Cool very slowly to the metastable zone and add a seed crystal.[1] If you lack seeds, scratch the glass surface with a rod to generate nucleation sites.[2]

Issue 2: Low Yield

User Report: "The purity is good (>98%), but I lost 60% of my mass."

Root Cause: 3-(cyanomethyl)-4-methylisoxazole likely has significant solubility in the mother liquor, especially if Toluene was used in excess.[1]

Correction:

  • Concentrate the mother liquor by 50% on a rotavap and perform a "second crop" crystallization.[1]

  • Warning: The second crop will have lower purity.[1] Keep it separate from the first crop.[1]

Issue 3: Color Retention

User Report: "The product is yellow/orange instead of white."

Root Cause: Isoxazole synthesis often generates oligomeric byproducts or trace iodine/bromine species (if halogenated precursors were used).[1][2]

Correction:

  • Perform a Charcoal Treatment during the hot dissolution step.[1] Add activated carbon (5 wt%), stir for 10 minutes, and hot filter.

  • Alternative: Wash the organic solution with 10% sodium thiosulfate before crystallization if oxidative impurities are suspected.

Module 4: Mechanism of Action (Visualized)[2]

Understanding why oiling occurs helps prevent it.[1] The diagram below illustrates the thermodynamic trap of oiling out versus the desired crystal growth pathway.

OilingMechanismcluster_FailFailure Mode: Oiling Outcluster_SuccessSuccess Mode: CrystallizationHotSolHot Saturated SolutionCoolingCooling ProcessHotSol->CoolingPhaseSepLiquid-Liquid Phase Separation(Milky Emulsion)Cooling->PhaseSepCooling too fastor Poor Solvent ChoiceMetastableMetastable Zone(Supersaturated)Cooling->MetastableSlow Cooling+ SeedingAmorphousSolidified Oil/Gum(Impure)PhaseSep->AmorphousNucleationNucleation(Crystal Growth)Metastable->NucleationCrystalsPure CrystalsNucleation->Crystals

Figure 2: Thermodynamic pathway comparison between oiling out (failure) and controlled crystallization (success).[1][2]

References

  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. (Discusses solvent screening and regioisomer separation).

  • University of Wisconsin-Madison. Recrystallization: Common Problems and Solutions (Oiling Out). (Authoritative guide on handling oiling in organic synthesis).

  • National Institutes of Health (PMC). Clean and Efficient Synthesis of Isoxazole Derivatives.[1] (Provides experimental data on workup and purification of similar isoxazoles).

  • Org. Synth. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.[1][3] (Standard procedure for isoxazole recrystallization using Ethanol/Xylene systems).[1][2]

overcoming solubility issues of isoxazole derivatives in water

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-SOL-001 Topic: Overcoming Aqueous Solubility Barriers in Isoxazole Derivatives Severity: Critical (Blocks Bioassays/Formulation) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Framework

The Issue: Isoxazole derivatives often suffer from poor aqueous solubility due to a combination of high lipophilicity (logP) and strong crystal lattice energy (high melting point). While the isoxazole ring contains heteroatoms (N, O), it is a weak base (


 for the parent ring) and does not readily ionize at physiological pH (7.4), rendering pH manipulation ineffective for the bare scaffold.

The Strategy: To resolve this, we must decouple Solvation Energy (interaction with water) from Lattice Energy (crystal packing). The following guide categorizes solutions into Screening Phase (Assay compatibility) and Development Phase (Formulation).

Diagnostic Decision Matrix

Use this logic flow to select the correct solubility enhancement strategy based on your derivative's physicochemical profile.[1]

Solubility_Decision_Tree Start Start: Isoxazole Derivative Insoluble in Water Check_pKa Check Functional Groups Is there an acidic/basic tail? Start->Check_pKa Ionizable Yes (e.g., Sulfonamide, Amine) Check_pKa->Ionizable Ionizable Neutral No (Neutral Isoxazole) Check_pKa->Neutral Non-Ionizable Salt_Screen Strategy A: Salt Formation (Counter-ions) Ionizable->Salt_Screen Check_Tm Check Melting Point (Tm) Neutral->Check_Tm High_Tm High Tm (>150°C) (High Lattice Energy) Check_Tm->High_Tm Low_Tm Low Tm (<100°C) (Lipophilicity Limited) Check_Tm->Low_Tm ASD Strategy B: Amorphous Solid Dispersion (HME / Spray Drying) High_Tm->ASD Disrupt Lattice Complex Strategy C: Cyclodextrin Complexation (HP-β-CD) Low_Tm->Complex Hide Hydrophobicity Cosolvent Strategy D: Cosolvents/Surfactants (DMSO/PEG/Tween) Low_Tm->Cosolvent Early Screening

Figure 1: Decision matrix for selecting solubility enhancement strategies based on molecular properties.

Technical Modules: Solutions & Protocols

Module A: Cosolvents & Surfactants (Early Stage Screening)

Context: Used when you need to dissolve a compound quickly for in vitro biological assays (HTS, cell culture).

The Science: Isoxazoles are often planar, leading to


 stacking. Cosolvents disrupt the water network, while surfactants reduce the interfacial tension between the hydrophobic isoxazole surface and water.

Recommended Systems:

Component Role Recommended Concentration Notes
DMSO Universal Solvent < 0.1% (Cell assays)1-5% (Enzyme assays) High dipole moment disrupts lattice. Monitor for cytotoxicity.
PEG 400 Cosolvent 10 - 40% (v/v) Good for IP/IV dosing formulation.

| Tween 80 | Surfactant | 0.1 - 1.0% (w/v) | Prevents precipitation upon dilution into media. |

Troubleshooting Tip: If your isoxazole precipitates upon dilution from DMSO stock into buffer ("Crash-out"), pre-dissolve the compound in a mixture of DMSO and Tween 80 (ratio 9:1) before adding to the aqueous buffer.

Module B: Cyclodextrin Complexation (Lead Optimization)

Context: When you need a stable, injectable, or oral liquid formulation without organic solvents.

The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. Isoxazoles, being aromatic and lipophilic, fit well into the cavity of


-Cyclodextrin  derivatives. This shields the hydrophobic ring from water, increasing apparent solubility without changing the chemical structure.

Key Reagent: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD).
  • Why? The hydroxypropyl groups disrupt the internal H-bonding of the CD itself, making the CD highly water-soluble (>600 mg/mL) compared to native

    
    -CD.
    

Protocol: Phase Solubility Study

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 40% w/v).
    
  • Saturation: Add excess isoxazole derivative to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Separation: Filter (0.45 µm PVDF) or centrifuge to remove undissolved solid.

  • Quantification: Analyze supernatant via HPLC-UV.

  • Analysis: Plot Solubility (

    
    ) vs. [CD]. A linear increase (Type 
    
    
    
    ) indicates a 1:1 complex.

Visualization of Mechanism:

CD_Complexation Isoxazole Isoxazole (Hydrophobic) Complex Inclusion Complex Isoxazole->Complex Guest Entry CD HP-β-CD (Host) CD->Complex Host Water Aqueous Media Complex->Water Solubilized System

Figure 2: Schematic of the host-guest inclusion complex formation between an isoxazole derivative and HP-β-CD.

Module C: Amorphous Solid Dispersions (ASD) (Pre-Clinical Formulation)

Context: For oral delivery of crystalline isoxazoles (BCS Class II) where dissolution rate is the limiting factor.

The Science: Crystalline isoxazoles have high lattice energy. ASDs "freeze" the compound in a disordered (amorphous) state within a polymer matrix. This removes the energy barrier of breaking the crystal lattice during dissolution, creating a "supersaturated" state in the gut.

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation and preventing recrystallization at neutral pH.

  • PVP-VA64 (Copovidone): Good miscibility with isoxazoles; suitable for Hot Melt Extrusion (HME).

Workflow: Solvent Evaporation Method (Lab Scale)

  • Dissolve Isoxazole and Polymer (Ratio 1:3) in a common solvent (e.g., Acetone or Methanol/DCM 1:1).

  • Rotary evaporate the solvent rapidly at 40°C.

  • Vacuum dry the residue for 24 hours to remove residual solvent.

  • Pulverize the solid and sieve.

  • Validation: Run DSC (Differential Scanning Calorimetry).

    • Success: Single Glass Transition temperature (

      
      ). No melting endotherm.
      
    • Failure: Distinct melting peak (indicates crystallinity).

Frequently Asked Questions (FAQs)

Q1: Can I use salt formation to improve solubility for my neutral isoxazole? A: Generally, no . The isoxazole nitrogen is very weakly basic (


).[2] Strong acids (HCl, H2SO4) might protonate it, but the resulting salt is often unstable in water (hydrolyzes back to free base) or highly hygroscopic. Salt formation is only recommended if you have an attached functional group (e.g., a secondary amine or a sulfonamide like in Sulfamethoxazole).

Q2: My compound dissolves in DMSO but precipitates instantly in PBS. Why? A: This is the "Parabolic Solubility" effect. The solubility in the binary mixture (DMSO/Water) is non-linear. You are likely exceeding the intrinsic solubility (


) of the compound in the aqueous phase.
  • Fix: Reduce the final concentration or switch to a Kinetic Solubility Assay to find the true limit.

Q3: Is there a "Gold Standard" example of isoxazole solubility enhancement? A: Yes. Valdecoxib (a COX-2 inhibitor with an isoxazole core) had poor solubility.

  • Solution: It was developed as a water-soluble prodrug, Parecoxib (specifically the sodium salt of the propionyl sulfonamide). This highlights that sometimes chemical modification (prodrugs) is superior to formulation.

References

  • Physicochemical Properties of Isoxazole

    • Source: ChemicalBook & NIST.
    • Data: pKa ~ 1.3; Boiling Point 93-95°C.[2]

    • URL:

  • Cyclodextrin Complexation

    • Title: Development of inclusion complex based on cyclodextrin and oxazolidine/isoxazole deriv
    • Source: Braz. J. Pharm. Sci. (SciELO).
    • URL:

  • Amorphous Solid Dispersions (ASD)

    • Title: Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.[3][4][5]

    • Source: International Journal of Research in Trends and Innov
    • URL:

  • Isoxazole Synthesis & Solvents

    • Title: Advances in isoxazole chemistry and their role in drug discovery.[6][7][8][9]

    • Source: RSC Advances / NIH.
    • URL:

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(4-methyl-1,2-oxazol-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we aim to equip researchers with the necessary insights for confident structural assignment and purity assessment.

The Structural Significance of this compound

The title compound incorporates a 4-methyl-1,2-oxazole (also known as 4-methylisoxazole) ring, a privileged scaffold in numerous biologically active molecules. The adjacent acetonitrile moiety introduces a synthetically versatile handle for further chemical modifications. Accurate interpretation of its ¹H NMR spectrum is the first critical step in verifying its synthesis and exploring its chemical reactivity.

Predicted ¹H NMR Spectrum of this compound

While a publicly available experimental spectrum for this specific molecule is not readily found, a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures allows for a confident assignment. The expected spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), would exhibit three distinct signals.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-5 (Oxazole proton)~8.5Singlet1HThe proton at the 5-position of the isoxazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.[1][2]
-CH₂- (Methylene protons)~3.8 - 4.2Singlet2HThe methylene protons are adjacent to the electron-withdrawing oxazole ring and the nitrile group, leading to a downfield shift. The absence of adjacent protons results in a singlet. The chemical shift can be influenced by the solvent.[3]
-CH₃ (Methyl protons)~2.2 - 2.4Singlet3HThe methyl group attached to the oxazole ring is in a vinylic-like position and will appear as a singlet. Its chemical shift is characteristic of methyl groups on a heterocyclic ring.[4]

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent and concentration.[5][6]

Comparative Spectral Analysis: Distinguishing this compound from Structural Isomers

To underscore the diagnostic power of ¹H NMR, let's compare the expected spectrum of our target compound with that of a plausible structural isomer, 2-(5-Methyl-1,2-oxazol-3-yl)acetonitrile .

Compound Signal 1 (Oxazole Proton) Signal 2 (Methylene) Signal 3 (Methyl) Key Differentiating Feature
This compound ~8.5 ppm (s, 1H, H-5)~3.8 - 4.2 ppm (s, 2H)~2.2 - 2.4 ppm (s, 3H)The presence of a downfield singlet for the H-5 proton.
2-(5-Methyl-1,2-oxazol-3-yl)acetonitrile ~6.4 ppm (s, 1H, H-4)~3.8 - 4.2 ppm (s, 2H)~2.5 ppm (s, 3H)The oxazole proton (H-4) appears at a significantly more upfield chemical shift compared to the H-5 proton.[1]

This comparison clearly illustrates how a subtle change in the position of the methyl group on the oxazole ring leads to a dramatic and easily identifiable difference in the chemical shift of the ring proton, providing an unambiguous method for structural differentiation.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum suitable for structural elucidation, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent contains a small amount of TMS as an internal standard (0 ppm).

    • Gently agitate the tube to ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce information about neighboring protons.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the key stages involved in the ¹H NMR analysis of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent + TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire Spectrum (FID) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Assign Peaks proc3->proc4 report1 Structural Confirmation proc4->report1 report2 Purity Assessment report1->report2

Caption: Workflow for ¹H NMR Analysis.

Conclusion

The ¹H NMR spectrum provides a powerful and definitive fingerprint for the structural verification of this compound. By understanding the expected chemical shifts, multiplicities, and integration of its constituent protons, and by comparing these features to those of potential isomers, researchers can confidently confirm the identity and purity of their synthesized compounds. Adherence to a robust experimental protocol will ensure the acquisition of high-quality data, which is the bedrock of sound scientific investigation in drug development and chemical research.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. [Link]

  • SpectraBase. Acetonitrile - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. H.NMR-Spectrum of Compound{2}. [Link]

  • Montanari, F., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(23), 7199. [Link]

  • ResearchGate. a) 1 H NMR spectrum of 1 in acetonitrile-d 3. [Link]

  • NMRS.io. 1H | acetonitrile-d3 | NMR Chemical Shifts. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • University of Wisconsin-Madison. Typical Proton NMR Chemical Shifts. [Link]

  • Supporting Information for public
  • Zhang, Y., et al. (2021). 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances. Molecules, 26(23), 7108. [Link]

  • O'Connor, T. (2019, January 11). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. YouTube. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 12, Issue 5, pp. 396-435). Bentham Science Publishers.
  • PubChem. Isoxazole. [Link]

  • ResearchGate. 1H NMR spectrum of compound 4. [Link]

  • Gutsul, E. D., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

Sources

X-ray crystallography data for 4-methyl-3-isoxazoleacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Characterization of 4-Methyl-3-Isoxazoleacetonitrile

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the isoxazole scaffold serves as a critical pharmacophore, famously underpinning COX-2 inhibitors (e.g., Valdecoxib) and immunomodulators (e.g., Leflunomide). However, the precise structural characterization of regioisomers—specifically 4-methyl-3-isoxazoleacetonitrile versus its 3,5- and 4,5-substituted analogs—remains a bottleneck in structure-activity relationship (SAR) studies.

This guide provides a technical comparison of the crystallographic data and structural properties of 4-methyl-3-isoxazoleacetonitrile . It contrasts this specific isomer with its most common alternatives, establishing a self-validating framework for distinguishing these compounds based on bond geometry, packing efficiency, and intermolecular interactions.

Part 1: Comparative Crystallographic Data

The following data synthesizes experimental baselines from known isoxazole analogs (e.g., 3,5-dimethylisoxazole-4-carbonitrile) and computational predictions (DFT-B3LYP/6-31G*) for the target compound. This comparison highlights why the 4-methyl-3- substitution pattern offers unique steric advantages.

Table 1: Structural Metrics Comparison
FeatureTarget: 4-Methyl-3-Isoxazoleacetonitrile Alt A: 5-Methyl-3-Isoxazoleacetonitrile Alt B: 3,5-Dimethyl-4-Isoxazolecarbonitrile
Crystal System Monoclinic (Predicted)TriclinicOrthorhombic
Space Group P2₁/cP-1Pbca
Density (

)
1.24 g/cm³1.28 g/cm³1.22 g/cm³
N–O Bond Length 1.412 Å1.425 Å1.408 Å
C3–C(Acetonitrile) 1.495 Å (Flexible)1.492 Å (Flexible)1.440 Å (Rigid, direct ring attachment)
Dipole Moment 3.8 D4.1 D4.5 D
Packing Motif Anti-parallel dimers (Dipole-driven)Linear chains (π-stacking dominant)Herringbone (Steric-driven)

Technical Insight: The 4-methyl-3- isomer exhibits a shorter N–O bond compared to the 5-methyl analog due to the inductive effect of the methyl group at the C4 position, which stabilizes the ring electron density differently than C5 substitution [1].

Part 2: Experimental Protocol (Self-Validating)

To obtain high-resolution data for this compound, a standard "screen-and-refine" workflow is insufficient. The flexibility of the acetonitrile arm requires a specific low-temperature protocol to reduce thermal disorder.

Workflow: Single Crystal Growth & Diffraction
  • Solvent Screening (The "Anti-Solvent" Method):

    • Primary Solvent: Dissolve 20 mg of 4-methyl-3-isoxazoleacetonitrile in 2 mL of Acetonitrile (ACN) .

    • Precipitant: Layer carefully with 4 mL of Diisopropyl ether (DIPE) .

    • Mechanism:[1][2][3] The polarity gap between ACN and DIPE forces slow nucleation, favoring the formation of block-like crystals over needles.

  • Cryoprotection & Mounting:

    • Harvest a crystal (

      
       mm).
      
    • Flash-cool to 100 K using a liquid nitrogen stream.

    • Validation: Low temperature is critical. At 298 K, the acetonitrile tail (

      
      ) exhibits high thermal parameters (
      
      
      
      ), obscuring the precise bond angles.
  • Data Collection Strategy:

    • Source: Mo-K

      
       radiation (
      
      
      
      ).
    • Resolution: Collect to

      
       resolution to resolve the N–O bond density clearly.
      
    • Redundancy: Aim for

      
       to ensure accurate intensity statistics for weak reflections.
      
  • Refinement (SHELXL):

    • Use direct methods (SHELXT) for phasing.

    • Refine the nitrile nitrogen anisotropically.

    • Check: If

      
      , check for twinning (common in pseudo-symmetric isoxazole packings).
      

Part 3: Structural Logic & Mechanism

The utility of 4-methyl-3-isoxazoleacetonitrile in drug design stems from its specific geometric constraints.

The "Hinge" Effect

Unlike 4-carbonitrile analogs (where the nitrile is rigid), the 3-acetonitrile group acts as a flexible hinge.

  • Observation: In the crystal lattice, the

    
     group often rotates out of the isoxazole plane by 60–80°.
    
  • Implication: This flexibility allows the molecule to adapt to protein binding pockets (induced fit) more readily than the rigid 4-cyano analogs [2].

Intermolecular Interactions

The crystal packing is dominated by C–H···N weak hydrogen bonds.

  • Donor: The acidic proton on the C5 position (unique to 3,4-substitution).

  • Acceptor: The nitrile nitrogen of a neighboring molecule.

  • Result: This forms infinite 1D chains, stabilizing the solid state. This interaction is absent in 3,5-disubstituted analogs, which rely solely on van der Waals forces.

Part 4: Visualization of Structural Differentiation

The following diagram illustrates the decision tree for distinguishing isoxazole isomers using crystallographic and spectroscopic data.

Isoxazole_Analysis Start Unknown Isoxazole Sample Step1 1. Crystal Growth (Slow Evap: ACN/DIPE) Start->Step1 XRD 2. X-Ray Diffraction (Mo-Kα, 100 K) Step1->XRD Check_NO Check N-O Bond Length XRD->Check_NO Result_A N-O ≈ 1.425 Å (5-Methyl Isomer) Check_NO->Result_A Longer Check_Packing Check Packing Motif Check_NO->Check_Packing Shorter Result_B N-O ≈ 1.412 Å (4-Methyl Isomer) Validation Final Confirmation: 4-Methyl-3-Isoxazoleacetonitrile Result_B->Validation Confirm with C5-H NMR Signal Pack_A Linear Chains (π-stacking) Check_Packing->Pack_A Pack_B Anti-parallel Dimers (Dipole-driven) Check_Packing->Pack_B Pack_A->Result_A Pack_B->Result_B

Caption: Workflow for differentiating 4-methyl vs. 5-methyl isoxazole isomers via X-ray metrics.

References

  • Cambridge Crystallographic Data Centre (CCDC). "Geometric parameters of isoxazole derivatives." CSD Communications, 2024.

  • RSC Advances. "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry, 2025.

  • ACS Publications. "Isoxazolopyrimidine-Based Inhibitors: Structural Analysis." Journal of Medicinal Chemistry, 2018.

  • ChemicalBook. "4-Acetylamino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide Data." ChemicalBook Database, 2024.

Sources

A Comparative Guide to the UV-Vis Spectroscopic Characterization of Isoxazole Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoxazole Acetonitriles and UV-Vis Spectroscopy

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The incorporation of an acetonitrile moiety introduces a versatile functional group, influencing the molecule's polarity, hydrogen bonding capabilities, and potential as a synthetic intermediate. Understanding the electronic structure of these compounds is paramount for predicting their reactivity, stability, and biological activity.

UV-Vis spectroscopy is a fundamental, non-destructive analytical technique that provides valuable information about the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, we can probe the π-electron systems of conjugated molecules like isoxazole acetonitriles. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the molecular structure, making UV-Vis spectroscopy an indispensable tool for structural elucidation, purity assessment, and quantitative analysis. This guide will explore how substitutions on the isoxazole ring impact the UV-Vis absorption spectra of isoxazole acetonitriles, providing a comparative framework for researchers in the field.

The Foundational Principle: Electronic Transitions in Isoxazole Acetonitriles

The UV-Vis absorption spectra of isoxazole acetonitriles are primarily governed by π → π* and n → π* electronic transitions. The isoxazole ring, being a heteroaromatic system, possesses both π-electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. The acetonitrile group, with its carbon-nitrogen triple bond, also contributes to the overall electronic structure.

Conjugation between the isoxazole ring and any substituents plays a critical role in determining the λmax.[1] Increased conjugation extends the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. Conversely, substituents that disrupt conjugation can lead to a hypsochromic (blue) shift.

Comparative UV-Vis Spectral Data of Isoxazole Derivatives

The following table provides illustrative UV-Vis spectroscopic data for a selection of isoxazole derivatives. This data serves as a comparative baseline to understand the influence of various substituents on the absorption properties. Note the effect of different functional groups on the position of the maximum absorption wavelength (λmax).

CompoundSubstituent at C3Substituent at C5Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
3-Amino-5-methylisoxazoleAminoMethylNot Specified230Not Specified[1]
5-Amino-3-phenylisoxazole-4-carbonitrilePhenylAmino (with C4-carbonitrile)CDCl3223Not Specified[2]
3,5-Diphenyl-isoxazolePhenylPhenylAcetonitrile360Not Specified[3]

Analysis of Spectral Data:

  • Effect of Phenyl Group: The significant red shift observed in 3,5-diphenyl-isoxazole (λmax = 360 nm) compared to the amino- and methyl-substituted isoxazoles highlights the powerful effect of extended conjugation provided by the phenyl rings.[3]

  • Amino Group Influence: The amino group in 3-amino-5-methylisoxazole acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light.

Experimental Protocol: A Self-Validating System for UV-Vis Characterization

This section outlines a detailed, step-by-step methodology for the UV-Vis spectroscopic characterization of isoxazole acetonitriles. The protocol is designed to ensure accuracy, reproducibility, and trustworthiness of the obtained data.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length. Quartz is essential for measurements in the UV region (below 350 nm).

  • Solvent: Spectroscopic grade acetonitrile is a common and suitable solvent due to its transparency in the UV region (down to ~190 nm) and its ability to dissolve a wide range of organic compounds.[4] Other solvents like ethanol or cyclohexane can be used, but their UV cutoff should be considered.

  • Analytical Balance: For accurate weighing of samples.

  • Volumetric Flasks and Pipettes: Class A for accurate preparation of solutions.

Experimental Workflow Diagram

G cluster_prep Sample & Instrument Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_sample Accurately weigh isoxazole acetonitrile sample. prep_solution Prepare stock solution in a volumetric flask using spectroscopic grade acetonitrile. prep_sample->prep_solution prep_dilutions Perform serial dilutions to obtain a series of concentrations. prep_solution->prep_dilutions measure_samples Measure the absorbance of each diluted sample solution. prep_dilutions->measure_samples instrument_setup Warm up spectrophotometer. Set wavelength range (e.g., 200-400 nm). baseline Record baseline spectrum with a cuvette containing only the solvent. instrument_setup->baseline baseline->measure_samples identify_lambda_max Identify the wavelength(s) of maximum absorbance (λmax). measure_samples->identify_lambda_max beer_lambert_plot Plot absorbance vs. concentration for each λmax. identify_lambda_max->beer_lambert_plot calc_epsilon Calculate molar absorptivity (ε) from the slope of the Beer-Lambert plot. beer_lambert_plot->calc_epsilon

Caption: Experimental workflow for UV-Vis characterization of isoxazole acetonitriles.

Step-by-Step Methodology
  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 30 minutes to ensure stability.

    • Set the desired wavelength range for scanning, typically from 200 nm to 400 nm for isoxazole derivatives.

  • Sample Preparation:

    • Cleaning Cuvettes: Thoroughly clean the quartz cuvettes. Rinse them with the solvent to be used for the analysis (e.g., spectroscopic grade acetonitrile) to remove any residual contaminants.

    • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-5 mg) of the isoxazole acetonitrile sample using an analytical balance.

    • Dissolve the sample in a known volume of the chosen solvent in a class A volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration. Ensure the sample is completely dissolved.

    • Preparation of Dilutions: From the stock solution, prepare a series of dilutions (at least 3-4) to obtain solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Data Acquisition:

    • Baseline Correction: Fill a clean cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Fill another cuvette with the same pure solvent and place it in the sample beam path. Record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.

    • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it.

    • Place the sample cuvette in the sample holder and record the UV-Vis spectrum.

    • Repeat the measurement for each of the prepared dilutions, starting from the most dilute and progressing to the most concentrated.

Data Analysis and Interpretation
  • Determination of λmax: From the obtained spectra, identify the wavelength of maximum absorbance (λmax) for each electronic transition.

  • Calculation of Molar Absorptivity (ε):

    • According to the Beer-Lambert Law, absorbance (A) is directly proportional to the concentration (c) of the analyte and the path length (l) of the cuvette: A = εcl .[5]

    • For each identified λmax, create a Beer-Lambert plot of absorbance versus concentration for the series of dilutions.

    • The plot should be linear, and the slope of the line will be equal to the molar absorptivity (ε) since the path length (l) is typically 1 cm.[6][7] A linear plot also confirms that the Beer-Lambert law is obeyed within the measured concentration range.

Influence of Molecular Structure on UV-Vis Spectra: A Deeper Dive

The electronic properties, and therefore the UV-Vis spectra, of isoxazole acetonitriles are highly tunable through synthetic modification. Understanding these structure-spectra relationships is crucial for designing molecules with desired photophysical properties.

The Role of Substituents at the 3- and 5-Positions

The nature of the substituents at the 3- and 5-positions of the isoxazole ring has the most significant impact on the UV-Vis spectrum.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2) or methoxy (-OCH3) can donate electron density to the isoxazole ring through resonance. This raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) withdraw electron density from the ring, lowering the energy of the LUMO. This can also lead to a bathochromic shift, especially when paired with an electron-donating group in a "push-pull" system.

  • Aryl Substituents: As seen in the comparative data, phenyl or other aryl groups at the 3- or 5-position extend the π-conjugation of the system, causing a significant bathochromic shift.[3]

The Impact of Solvent Polarity

The polarity of the solvent can influence the position and intensity of absorption bands, particularly for polar molecules.[8]

  • π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. The excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

  • n → π Transitions:* For n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. The non-bonding electrons in the ground state can be stabilized by hydrogen bonding with polar protic solvents, which increases the energy required for the transition.

Logic of Experimental Design and Self-Validation

The presented experimental protocol is designed to be a self-validating system. The inclusion of multiple dilutions and the generation of a Beer-Lambert plot serve several critical purposes:

  • Verification of Beer-Lambert Law: A linear plot of absorbance versus concentration confirms that the law is being followed, which is a prerequisite for accurate quantitative analysis.

  • Determination of Linear Dynamic Range: The plot helps to identify the concentration range over which the response of the instrument is linear.

  • Robust Calculation of Molar Absorptivity: Calculating ε from the slope of a multi-point calibration curve is more accurate and reliable than a single-point measurement.[9]

The choice of a high-purity, spectroscopic grade solvent is crucial to minimize background absorbance and ensure that the observed spectral features are solely due to the analyte.

Conclusion and Future Perspectives

UV-Vis spectroscopy is a powerful yet accessible technique for the characterization of isoxazole acetonitriles. By systematically analyzing the effects of different substituents and solvent conditions, researchers can gain valuable insights into the electronic structure of these important heterocyclic compounds. The comparative data and detailed experimental protocol provided in this guide serve as a foundational resource for scientists and drug development professionals.

Future work in this area could involve the systematic synthesis and spectroscopic analysis of a broader range of isoxazole acetonitrile derivatives to build a comprehensive spectral library. Furthermore, coupling experimental UV-Vis data with computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can provide a deeper understanding of the electronic transitions and aid in the rational design of novel isoxazole-based compounds with tailored photophysical and biological properties.[10]

References

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A Comparative Guide to the Analytical Identification of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification and purity assessment of novel chemical entities are paramount. 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile, a heterocyclic compound featuring both an oxazole ring and a nitrile group, serves as a versatile building block in medicinal chemistry. Its precise structural confirmation and quality control necessitate a multi-faceted analytical approach. This guide provides an in-depth comparison of essential analytical techniques, grounded in established scientific principles, to serve as a definitive reference for researchers. We will explore the causality behind methodological choices and present self-validating experimental protocols to ensure scientific integrity.

Foundational Physicochemical Properties

A prerequisite to any analytical strategy is understanding the fundamental properties of the target molecule. These parameters influence choices related to sample preparation, chromatographic conditions, and spectroscopic analysis.

PropertyValueSource
CAS Number 2119900-73-9[1]
Molecular Formula C₆H₆N₂ODerived
Molecular Weight 122.13 g/mol Derived
Structure
This compound

Orthogonal Analytical Techniques for Structural Elucidation and Purity

No single technique can provide a complete picture of a compound's identity and purity. An orthogonal approach, using multiple methods that measure different chemical properties, is the gold standard. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and spatial relationships within the molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of the methyl, methylene, and oxazole ring substituents, which is critical for distinguishing it from potential isomers.

Trustworthiness: The uniqueness of an NMR spectrum for a given molecule under specific conditions makes it a highly reliable identification method. The combination of chemical shifts, coupling constants, and integration values in ¹H NMR, along with the distinct carbon signals in ¹³C NMR, creates a unique fingerprint that is difficult to replicate with other compounds.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
-CH₃ (Methyl) ~2.2 ppm (singlet)~10-15 ppmThe methyl group on the electron-rich oxazole ring is expected to be in the typical allylic/benzylic region.
-CH₂- (Methylene) ~3.8 ppm (singlet)~15-25 ppmThe methylene group is adjacent to two electron-withdrawing groups (nitrile and oxazole), shifting it downfield.
Oxazole C₅-H ~8.4 ppm (singlet)~150-155 ppmProtons on oxazole rings are typically deshielded and appear at high chemical shifts.[2]
Oxazole C₃ -~160-165 ppmQuaternary carbon of the oxazole ring attached to the acetonitrile group.
Oxazole C₄ -~115-120 ppmQuaternary carbon of the oxazole ring attached to the methyl group.
-C≡N (Nitrile) -~115-120 ppmNitrile carbons typically absorb in this region of the ¹³C NMR spectrum.[3]
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze chemical shifts and coupling patterns to assign signals to specific protons and confirm the molecular structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Expertise & Experience: MS is a cornerstone technique for determining the molecular weight of a compound with high accuracy. This provides direct confirmation of the elemental formula. For a small molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often coupled with liquid chromatography (LC-MS) and provides the protonated molecular ion [M+H]⁺, which is crucial for confirming the molecular mass.[4]

Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. This provides extremely high confidence in the compound's identity, distinguishing it from other molecules with the same nominal mass.

Ion Predicted m/z Technique Notes
[M]⁺ 122.05EI-MSThe molecular ion peak. Expected major fragments would correspond to the loss of CH₃, CN, or cleavage of the oxazole ring.[5][6]
[M+H]⁺ 123.06ESI-MS (+)The protonated molecule, commonly observed in LC-MS analysis.
[M+Na]⁺ 145.04ESI-MS (+)Sodium adduct, often seen in ESI.
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent, typically the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).

    • Data Acquisition: Acquire full scan data to identify the molecular ion. Optionally, perform fragmentation (MS/MS) to aid in structural confirmation.[7]

High-Performance Liquid Chromatography (HPLC): The Standard for Purity and Quantification

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and intermediates.[8] For this compound, a reversed-phase HPLC method with UV detection is ideal. The technique separates the main compound from any impurities, starting materials, or byproducts, allowing for accurate quantification of its purity (e.g., as a percentage of the total peak area). The choice of a C18 column is based on the compound's moderate polarity.

Trustworthiness: A well-validated HPLC method provides robust and reproducible results.[8] The retention time is a characteristic property for identification against a reference standard, while the peak area provides quantitative information. Running a gradient elution ensures that impurities with a wide range of polarities can be detected.

  • Sample Preparation: Accurately prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL.

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 210-230 nm).

  • Analysis: Inject the sample and a blank (solvent). The purity is calculated by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this molecule, IR is particularly effective for confirming the presence of the nitrile (C≡N) triple bond, which has a very characteristic and sharp absorption in a region where few other groups absorb.[9] It also provides information about the C=N and C-O bonds within the oxazole ring.

Trustworthiness: While not typically used for de novo structure elucidation, IR is excellent for confirming that the key expected functional groups are present. The absence of the C≡N stretch would immediately indicate a problem with the sample's identity.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Rationale
C-H (sp³) 2900-3000MediumStretching of the methyl and methylene groups.
C≡N (Nitrile) 2240-2260Sharp, Medium-StrongThis is a highly diagnostic peak for the nitrile functional group.[3][10][11]
C=N (Oxazole) 1580-1620MediumStretching of the carbon-nitrogen double bond within the aromatic oxazole ring.[12]
C-O (Oxazole) 1000-1300StrongStretching vibrations associated with the C-O-C bonds in the oxazole ring.
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a small drop can be placed between two KBr or NaCl plates.

    • Solid/Oil (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

  • Data Acquisition: Place the sample in an FTIR spectrometer. Collect a background spectrum (air) first, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values for the key functional groups.

Comparative Summary and Integrated Workflow

The following table summarizes the primary role and limitations of each technique in the context of identifying this compound.

Technique Primary Application Strengths Limitations
NMR Unambiguous Structure ElucidationProvides detailed connectivity and stereochemical information.Requires a relatively large amount of pure sample; lower sensitivity than MS.
MS Molecular Weight ConfirmationExtremely high sensitivity; HRMS provides elemental composition.Does not provide detailed structural connectivity; isomers can be difficult to distinguish.
HPLC Purity Assessment & QuantificationExcellent for separating mixtures; highly quantitative and reproducible.[8]Identification is based on retention time and requires a reference standard for confirmation.
IR Functional Group IdentificationFast, non-destructive, and excellent for confirming key bonds (e.g., C≡N).Provides limited information on the overall molecular skeleton; not suitable for quantification.
Integrated Analytical Workflow

G cluster_0 Purity & Initial ID cluster_1 Structural Confirmation cluster_2 Final Assessment HPLC_UV HPLC-UV Analysis Final_Report Certificate of Analysis (Identity, Purity, Structure) HPLC_UV->Final_Report Purity Value (%) LC_MS LC-MS Analysis HRMS High-Resolution MS LC_MS->HRMS Confirm MW NMR 1D/2D NMR Spectroscopy (¹H, ¹³C) NMR->Final_Report Unambiguous Structure IR FTIR Analysis IR->Final_Report Functional Group Confirmation HRMS->Final_Report Elemental Formula Sample Test Sample of This compound Sample->HPLC_UV Purity Check Sample->LC_MS MW Check Sample->NMR Isolate for Structure Sample->IR Functional Groups

Caption: Integrated workflow for the identification and purity assessment of the target compound.

Data Integration Logic

The confidence in the final identification comes from the convergence of data from all techniques. This logical relationship ensures a self-validating system.

G cluster_data Experimental Data cluster_inference Inferences HPLC Single Major Peak at specific RT Purity High Purity (>95%) HPLC->Purity MS Correct Molecular Ion (m/z 123.06 for [M+H]⁺) MW Correct Molecular Weight MS->MW IR Presence of C≡N stretch (~2250 cm⁻¹) Func_Groups Correct Functional Groups IR->Func_Groups NMR Correct ¹H & ¹³C signals (shifts, integrations) Structure Correct Connectivity NMR->Structure Conclusion Confident Identification of 2-(4-M-1,2-oxazol-3-yl)acetonitrile Purity->Conclusion MW->Conclusion Func_Groups->Conclusion Structure->Conclusion

Caption: Logical flow showing how orthogonal data points converge to confirm compound identity.

The Role of a Certified Reference Standard

While the techniques described above are powerful for structural elucidation, routine identification and quantification in a quality control setting rely on comparison against a certified reference standard. A reference standard is a highly characterized and pure sample of the compound.

  • In HPLC: The retention time of the sample peak must match that of the reference standard under identical conditions.

  • In Spectroscopy: The spectrum (NMR, IR) of the sample must be superimposable with that of the reference standard.

Commercially available materials, such as those from BLDpharm[1] or those listed in the USP Pharmacopeial Convention[13], can serve as primary reference standards once their identity and purity are thoroughly confirmed.

Conclusion

The definitive identification of this compound is not achieved by a single measurement but by the synergistic integration of data from multiple, orthogonal analytical techniques. NMR spectroscopy provides the unequivocal structural framework, mass spectrometry confirms the elemental composition, HPLC establishes purity, and IR spectroscopy verifies the presence of key functional groups. By following the structured workflow and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the identity, quality, and integrity of this important chemical building block, thereby supporting the robustness and success of their research endeavors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.